Lalioside
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
116964-03-5 |
|---|---|
Molecular Formula |
C14H18O10 |
Molecular Weight |
346.29 g/mol |
IUPAC Name |
1-[3,4,6-trihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |
InChI |
InChI=1S/C14H18O10/c1-4(16)8-5(17)2-6(18)9(19)13(8)24-14-12(22)11(21)10(20)7(3-15)23-14/h2,7,10-12,14-15,17-22H,3H2,1H3/t7-,10-,11+,12-,14+/m1/s1 |
InChI Key |
ZLGYDHODHCRHMW-WHFNTLTKSA-N |
SMILES |
CC(=O)C1=C(C(=C(C=C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Isomeric SMILES |
CC(=O)C1=C(C(=C(C=C1O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lalioside; |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Lalioside: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lalioside is a naturally occurring phenolic glycoside with a growing body of research interest. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental methodologies for its isolation and characterization are presented, alongside a summary of key quantitative data. This document aims to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is chemically defined as 1-[3,4,6-trihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone. It is classified as an acetophenone glucoside, consisting of an acetophenone aglycone moiety linked to a glucose unit.
The structural details and physicochemical properties of this compound are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 1-[3,4,6-trihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | [1] |
| Molecular Formula | C₁₄H₁₈O₁₀ | [1][2] |
| Molecular Weight | 346.29 g/mol | [1][2] |
| CAS Number | 116964-03-5 | [1][2] |
| PubChem CID | 189452 | [1] |
| InChI Key | ZLGYDHODHCRHMW-WHFNTLTKSA-N | [2] |
| Canonical SMILES | CC(=O)C1=C(C(=C(C=C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O | N/A |
Natural Occurrence
This compound has been identified and isolated from several plant species, indicating its distribution across different botanical families. Notable sources include:
The presence of this compound in these traditionally used medicinal plants suggests its potential contribution to their therapeutic effects.
Experimental Protocols
The isolation and structural elucidation of this compound involve a series of chromatographic and spectroscopic techniques. A general workflow is outlined below.
General Experimental Workflow
Caption: General workflow for the isolation and characterization of this compound.
Detailed Methodologies
Plant Material and Extraction: Dried and powdered plant material (e.g., leaves) is extracted with a polar solvent such as methanol or ethanol at room temperature. The resulting crude extract is then concentrated under reduced pressure.
Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically ethyl acetate and n-butanol, to separate compounds based on their polarity.
Chromatographic Purification: The n-butanol fraction, which is generally enriched with glycosides, is subjected to multiple steps of column chromatography. This may include silica gel chromatography followed by size-exclusion chromatography (e.g., Sephadex LH-20) to remove pigments and other impurities. Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.
Structural Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic and spectrometric techniques:
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition. For this compound, a prominent ion peak at m/z 347.0976 [M+H]⁺ is observed, which corresponds to the molecular formula C₁₄H₁₈O₁₀.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the structure of the acetophenone aglycone and the glucose moiety, and determining the point of glycosylation.
-
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information specifically detailing the biological activities and associated signaling pathways of this compound. The research on this specific compound is still in its early stages. However, based on its structural class as a phenolic glycoside, potential areas for future investigation could include antioxidant, anti-inflammatory, and antimicrobial activities, as these are common properties of related compounds.
Quantitative Data
At present, there is a lack of extensive quantitative biological data for this compound in the public domain. As research progresses, it is anticipated that data on its efficacy in various biological assays (e.g., IC₅₀, MIC values) will become available.
Conclusion
This compound is a well-characterized phenolic glycoside with a defined chemical structure. While its biological activities are not yet extensively studied, its presence in medicinal plants suggests potential pharmacological relevance. This guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this compound, offering detailed information on its structure and established methods for its isolation and identification. Further investigation into its biological properties is warranted to unlock its full potential in drug discovery and development.
References
Unveiling Lalioside: A Technical Guide for Researchers
Abstract
Lalioside, a phenolic glucoside, has emerged as a molecule of interest within the scientific community, primarily due to its significant biological activity as a potent accelerator of neurite outgrowth. This technical guide provides a comprehensive overview of this compound, consolidating current knowledge on its discovery, natural sources, and biological functions. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the fields of natural product chemistry, neuropharmacology, and medicinal chemistry. It details the initial isolation and structural elucidation of this compound, presents available data on its natural prevalence, and outlines key experimental methodologies. Furthermore, this guide includes visualizations of pertinent biochemical pathways and experimental workflows to facilitate a deeper understanding of this promising compound.
Introduction
The quest for novel therapeutic agents from natural sources has led to the identification of a vast array of bioactive compounds. Among these, phenolic glycosides represent a significant class of molecules with diverse pharmacological properties. This compound, first identified in 1988, is one such compound that has garnered attention for its potential neurotrophic effects. Its ability to promote neurite outgrowth suggests a potential role in neuronal regeneration and the development of therapies for neurodegenerative disorders. This guide aims to synthesize the existing scientific literature on this compound, providing a detailed technical resource for the scientific community.
Discovery and Chemical Profile
This compound was first discovered and isolated by Takeda et al. in 1988 from the leaves of Lawsonia inermis, commonly known as the henna tree.[1][2] The structure of this novel phenolic glucoside was determined through spectroscopic data and chemical transformations.[1][2]
Table 1: Chemical Profile of this compound
| Property | Value |
| IUPAC Name | 1-[3,4,6-trihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone |
| CAS Number | 116964-03-5 |
| Molecular Formula | C₁₄H₁₈O₁₀ |
| Molecular Weight | 346.29 g/mol |
| Class | Phenolic Glucoside |
Natural Sources of this compound
To date, this compound has been identified in a few plant species, suggesting a somewhat restricted but potentially significant distribution in the plant kingdom.
Table 2: Natural Sources of this compound
| Plant Species | Common Name | Family | Plant Part |
| Lawsonia inermis | Henna | Lythraceae | Leaves[1][2][3][4] |
| Nymphaea nouchali | Water Lily | Nymphaeaceae | Stem[5][6][7] |
| Ilex paraguariensis | Yerba Maté | Aquifoliaceae | Leaves[8] |
While these sources have been confirmed, quantitative data on the concentration of this compound within these plants is not extensively reported in the current literature. One study on Lawsonia inermis leaves reported a lawsone content of 0.76 ± 0.05 g/100 g of dried crude drug, but did not quantify this compound.[9] Further quantitative analysis is required to ascertain the yield of this compound from these natural sources.
Biological Activity: A Potent Accelerator of Neurite Outgrowth
The primary biological activity attributed to this compound is its role as a potent accelerator of neurite outgrowth. This property was identified through in vitro studies, although the specific cell lines and detailed experimental conditions are not consistently reported across the available literature. The mechanism of action and the specific signaling pathways involved in this process remain an area for active investigation.
Proposed Signaling Pathway for Neurite Outgrowth
While the direct signaling pathway of this compound is yet to be elucidated, a general understanding of neurite outgrowth pathways can provide a hypothetical framework. Many compounds that promote neurite outgrowth act through pathways involving neurotrophic factors and their receptors, leading to the activation of downstream kinases that regulate cytoskeletal dynamics. A potential, though unconfirmed, pathway is illustrated below.
Caption: Hypothetical signaling pathway for this compound-induced neurite outgrowth.
Experimental Protocols
Detailed experimental protocols for the isolation and analysis of this compound are crucial for reproducible research. The following sections outline generalized procedures based on common practices for phenolic glycoside extraction and neurite outgrowth assays.
Isolation and Purification of this compound from Lawsonia inermis
The initial isolation of this compound was described by Takeda et al. (1988). The following is a generalized workflow based on their description and standard phytochemical methods.
Caption: Generalized workflow for the isolation and purification of this compound.
Methodology:
-
Extraction: Dried and powdered leaves of Lawsonia inermis are macerated with an aqueous methanol solution at room temperature.
-
Filtration and Concentration: The extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane and ethyl acetate, to remove non-polar compounds.
-
Column Chromatography: The aqueous or ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol.
-
Further Purification: Fractions containing this compound are further purified using size-exclusion chromatography (e.g., Sephadex LH-20).
-
Structural Elucidation: The purified compound is characterized using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to confirm its identity as this compound.
Neurite Outgrowth Assay
A common in vitro model for studying neurite outgrowth is the use of PC12 cells, a rat pheochromocytoma cell line.
Methodology:
-
Cell Culture: PC12 cells are cultured in a suitable medium, typically RPMI-1640 supplemented with horse serum and fetal bovine serum.[10]
-
Cell Seeding: Cells are seeded onto collagen-coated plates or dishes at an appropriate density.
-
Treatment: After allowing the cells to adhere, the culture medium is replaced with a low-serum medium containing various concentrations of this compound. A positive control (e.g., Nerve Growth Factor, NGF) and a vehicle control are included.
-
Incubation: Cells are incubated for a defined period (e.g., 48-72 hours) to allow for neurite extension.
-
Microscopy and Analysis: Cells are visualized using a phase-contrast microscope. The percentage of cells bearing neurites (defined as a process at least twice the length of the cell body diameter) is determined. The length of the longest neurite per cell can also be measured using image analysis software.
Biosynthesis of this compound
The specific biosynthetic pathway of this compound has not been fully elucidated. However, as a phenolic glycoside, its formation is expected to follow the general pathway for this class of compounds. This involves the synthesis of the phenolic aglycone via the shikimate and/or acetate pathways, followed by glycosylation.
Caption: A proposed general biosynthetic pathway for this compound.
Future Directions and Conclusion
This compound presents a compelling case for further investigation as a potential therapeutic agent, particularly in the context of neuronal health and regeneration. Key areas for future research include:
-
Quantitative Analysis: A systematic quantification of this compound in its known natural sources is necessary to identify high-yielding varieties and optimize extraction protocols.
-
Mechanism of Action: Elucidation of the precise molecular targets and signaling pathways involved in this compound-induced neurite outgrowth is critical.
-
In Vivo Studies: Preclinical studies in animal models of neurodegenerative diseases or nerve injury are required to validate the therapeutic potential of this compound.
-
Biosynthetic Pathway Elucidation: A detailed understanding of the biosynthetic pathway could enable metabolic engineering approaches for enhanced production.
-
Structure-Activity Relationship Studies: Synthesis of this compound analogs could help in identifying the key structural features responsible for its bioactivity and in developing more potent derivatives.
References
- 1. squ.elsevierpure.com [squ.elsevierpure.com]
- 2. squ.elsevierpure.com [squ.elsevierpure.com]
- 3. Phytochemical Analysis and Antimicrobial Activity of Lawsonia inermis Leaf Extracts from Burkina Faso [scirp.org]
- 4. Unveiling the potentials of Lawsonia inermis L.: its antioxidant, antimicrobial, and anticancer potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High Resolution Mass Spectroscopy-Based Secondary Metabolite Profiling of Nymphaea nouchali (Burm. f) Stem Attenuates Oxidative Stress via Regulation of MAPK/Nrf2/HO-1/ROS Pathway [mdpi.com]
- 6. High Resolution Mass Spectroscopy-Based Secondary Metabolite Profiling of Nymphaea nouchali (Burm. f) Stem Attenuates Oxidative Stress via Regulation of MAPK/Nrf2/HO-1/ROS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High Resolution Mass Spectroscopy-Based Secondary Metabolite Profiling of Nymphaea nouchali (Burm. f) Stem Attenuates Oxidative Stress via Regulation of MAPK/Nrf2/HO-1/ROS Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Pharmacognostic Specifications and Lawsone Content of Lawsonia inermis Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Unveiling the Neuroprotective Potential of Loliolide in Neuronal Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Neurodegenerative diseases represent a significant and growing global health challenge. The progressive loss of neuronal structure and function underscores the urgent need for novel therapeutic agents capable of protecting neurons from damage and degeneration. In this context, natural compounds have emerged as a promising source of neuroprotective agents. This technical guide focuses on the biological activity of Loliolide, a monoterpenoid lactone, in neuronal cells. While the initial query referenced "Lalioside," extensive database searches suggest a likely reference to the scientifically documented compound, Loliolide. This document synthesizes the current understanding of Loliolide's neuroprotective effects, detailing its impact on neuronal viability, its role in mitigating oxidative stress and apoptosis, and its modulation of key signaling pathways.
Quantitative Data Summary
The neuroprotective effects of Loliolide have been quantified in several key studies. The following tables summarize the significant findings on cell viability, oxidative stress markers, and apoptosis.
Table 1: Effect of Loliolide on Neuronal Cell Viability
| Treatment | Concentration (µM) | Cell Viability Increase (%) | Reference |
| Loliolide + 6-OHDA | 50 | 23.70 ± 7.77 | [1] |
| Loliolide + 6-OHDA | 100 | 41.06 ± 6.31 | [1] |
Data presented as mean ± standard error of the mean (SEM). The data demonstrates a dose-dependent increase in the viability of SH-SY5Y cells treated with the neurotoxin 6-hydroxydopamine (6-OHDA) in the presence of Loliolide.
Table 2: Modulation of Oxidative Stress Markers by Loliolide in 6-OHDA-Treated Neuronal Cells
| Parameter | Treatment | Concentration (µM) | Effect | Reference |
| Catalase Activity | Loliolide + 6-OHDA | 50 | - | [1] |
| 100 | - | [1] | ||
| Mitochondrial Membrane Potential (MMP) | Loliolide + 6-OHDA | 50 | Prevention of distress | [1] |
| 100 | Prevention of distress | [1] |
Loliolide was found to protect mitochondria by preventing the distress of the mitochondrial membrane potential induced by 6-OHDA.
Table 3: Effect of Loliolide on Apoptotic Markers in 6-OHDA-Treated Neuronal Cells
| Parameter | Treatment | Concentration (µM) | Decrease in Activity (%) | Reference |
| Caspase-3 Activity | Loliolide + 6-OHDA | 50 | 110.1 ± 37.82 | [1] |
| 100 | 126.1 ± 48.95 | [1] |
Data presented as mean ± SEM. Loliolide significantly reduced the activity of caspase-3, a key executioner enzyme in apoptosis, in a dose-dependent manner in SH-SY5Y cells exposed to 6-OHDA.
Key Signaling Pathways
Loliolide exerts its neuroprotective effects through the modulation of several critical signaling pathways involved in inflammation and cell death.
NF-κB Signaling Pathway
Loliolide has been shown to inhibit the NF-κB pathway.[1] This pathway is a central regulator of inflammation, and its inhibition by Loliolide leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1]
Apoptotic Pathway
The reduction in caspase-3 activity by Loliolide indicates its ability to interfere with the apoptotic cascade, a programmed cell death pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used to assess the biological activity of Loliolide in neuronal cells.
Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells are a commonly used model for neuronal studies.
-
Culture Conditions: Cells are typically cultured in a standard medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: To induce neurotoxicity, cells are exposed to a neurotoxin like 6-hydroxydopamine (6-OHDA). Loliolide is added to the culture medium at various concentrations (e.g., 50 µM and 100 µM) prior to or concurrently with the neurotoxin.[1]
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Seeding: Plate SH-SY5Y cells in 96-well plates at a density of approximately 1 x 10^5 cells/mL.
-
Treatment: After 24 hours, treat the cells with Loliolide and/or 6-OHDA for the desired duration (e.g., 24 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key apoptotic enzyme.
-
Cell Lysis: After treatment, lyse the cells using a specific lysis buffer.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate for caspase-3 (e.g., Ac-DEVD-pNA) to the cell lysate.
-
Incubation: Incubate the mixture at 37°C to allow the enzyme to cleave the substrate.
-
Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a fluorometer or spectrophotometer. The signal intensity is proportional to the caspase-3 activity.[1]
The available evidence strongly suggests that Loliolide possesses significant neuroprotective properties in neuronal cell models. Its ability to enhance cell viability, mitigate oxidative stress, and inhibit apoptosis through the modulation of key signaling pathways like NF-κB makes it a compelling candidate for further investigation in the context of neurodegenerative disease therapy. The detailed experimental protocols provided herein offer a foundation for researchers to build upon these initial findings and further elucidate the therapeutic potential of this promising natural compound. Future in vivo studies are warranted to validate these in vitro observations and to assess the pharmacological viability of Loliolide as a neuroprotective agent.
References
In-Depth Technical Guide to Lalioside: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lalioside, a phenolic glycoside with the chemical formula C₁₄H₁₈O₁₀, is a naturally occurring compound that has garnered interest within the scientific community. It has been identified in various plant species, including henna (Lawsonia inermis), yerba maté (Ilex paraguariensis), and the water lily (Nymphaea nouchali). Of particular significance is its documented antileishmanial activity against Leishmania tropica. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details on its isolation and structural characterization, and insights into its biological activities and associated signaling pathways.
Chemical and Physical Properties
The structural and physicochemical properties of this compound are fundamental to understanding its biological activity and potential for drug development. While experimentally determined data for some physical properties remain to be fully documented in publicly accessible literature, a combination of computed data and spectroscopic analysis provides a solid foundation for its characterization.
Tabulated Physical and Chemical Data
| Property | Value/Description | Source |
| Molecular Formula | C₁₄H₁₈O₁₀ | PubChem |
| Molecular Weight | 346.29 g/mol | Benchchem[1] |
| CAS Number | 116964-03-5 | Benchchem[1] |
| IUPAC Name | 1-[3,4,6-trihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | PubChem[2] |
| High-Resolution Mass Spectrometry (HR-ESI-MS) | m/z 347.0976 [M+H]⁺ | Benchchem[1] |
| Computed XLogP3 | -1.1 | PubChem |
| Computed Hydrogen Bond Donor Count | 7 | PubChem |
| Computed Hydrogen Bond Acceptor Count | 10 | PubChem |
| Computed Rotatable Bond Count | 4 | PubChem |
| Computed Topological Polar Surface Area | 177 Ų | PubChem |
Experimental Protocols
Isolation of this compound from Natural Sources
This compound has been successfully isolated from several botanical sources. The general workflow for its extraction and purification is outlined below.
Methodology:
-
Plant Material Preparation: The plant material (e.g., leaves of Lawsonia inermis) is collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered material is subjected to solvent extraction, typically with methanol, at room temperature for an extended period.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Column Chromatography: The crude extract is then subjected to column chromatography over silica gel. Elution is performed with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of n-hexane, chloroform, ethyl acetate, and methanol).[1]
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): The fractions enriched with this compound are pooled and further purified using preparative HPLC to yield the pure compound.[1]
Structural Elucidation
The structure of this compound has been determined using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are crucial for establishing the connectivity of atoms and the stereochemistry of the molecule.[1] While specific chemical shift values are not detailed in the readily available literature, these experiments in combination confirm the phenolic glycoside structure.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the accurate mass and elemental composition of the molecule. The observation of a protonated molecular ion at m/z 347.0976 [M+H]⁺ is consistent with the molecular formula C₁₄H₁₈O₁₀.[1]
Biological Activity and Signaling Pathways
Antileishmanial Activity
This compound has demonstrated notable biological activity against the protozoan parasite Leishmania tropica, the causative agent of cutaneous leishmaniasis. Research has reported IC₅₀ values for its antileishmanial activity, highlighting its potential as a lead compound for the development of new anti-parasitic drugs.[1]
Involvement in the MAPK/Nrf2/HO-1/ROS Signaling Pathway
Recent studies on the stem extract of Nymphaea nouchali, a known source of this compound, have shed light on its potential mechanism of action in mitigating oxidative stress. The extract was found to attenuate oxidative stress through the regulation of the MAPK/Nrf2/HO-1/ROS pathway.
This signaling cascade is a crucial cellular defense mechanism against oxidative stress.
-
MAPK (Mitogen-Activated Protein Kinases): These are key signaling proteins that respond to external stimuli.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): A transcription factor that regulates the expression of antioxidant proteins.
-
HO-1 (Heme oxygenase-1): An enzyme with antioxidant and anti-inflammatory properties.
-
ROS (Reactive Oxygen Species): Highly reactive molecules that can damage cells.
The study suggests that the Nymphaea nouchali stem extract, containing this compound, can modulate the MAPK pathway, leading to the activation of Nrf2. Activated Nrf2 then upregulates the expression of HO-1, which in turn helps to reduce the levels of harmful ROS, thereby protecting cells from oxidative damage.
Conclusion and Future Directions
This compound is a phenolic glycoside with established antileishmanial activity and potential involvement in cellular antioxidant pathways. While its basic chemical properties and structure have been characterized, further research is warranted. Specifically, the determination of quantitative physical properties, detailed investigation into its mechanism of antileishmanial action, and elucidation of its precise role in modulating the MAPK/Nrf2/HO-1 pathway will be crucial for advancing its potential as a therapeutic agent. The detailed experimental protocols for its isolation and the availability of its spectroscopic data provide a solid basis for future research and development efforts.
References
- 1. Anti-parasite activity of nucleoside analogues in Leishmania tropica promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Resolution Mass Spectroscopy-Based Secondary Metabolite Profiling of Nymphaea nouchali (Burm. f) Stem Attenuates Oxidative Stress via Regulation of MAPK/Nrf2/HO-1/ROS Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Lalioside: A Technical Guide for Researchers
A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of Lalioside's therapeutic applications, mechanistic pathways, and overall pharmacological profile. At present, there is a notable absence of published experimental studies, quantitative data, and elucidated signaling pathways specifically attributed to this compound.
This technical guide serves to inform researchers, scientists, and drug development professionals about the current state of knowledge regarding this compound. While the initial ambition was to provide an in-depth exploration of its therapeutic potential, the scarcity of direct research necessitates a pivot to a broader discussion of related compounds and potential avenues for future investigation.
Chemical and Physical Properties of this compound
This compound is a documented chemical entity with its fundamental properties cataloged in public databases such as PubChem. This information provides a crucial foundation for any future research endeavors.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₈O₁₀ | PubChem |
| Molecular Weight | 346.29 g/mol | PubChem |
| IUPAC Name | 1-[3,4,6-trihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | PubChem |
The Void of Biological Data
Extensive searches of scientific literature and biological databases have not yielded any specific studies detailing the therapeutic effects, mechanism of action, or signaling pathway engagement of this compound. This lack of information prevents the construction of a detailed technical guide as originally intended. Consequently, the following sections, which would typically form the core of such a document, remain unpopulated:
-
Quantitative Data Summary: No IC50, EC50, binding affinity, or in vivo efficacy data is currently available for this compound.
-
Experimental Protocols: Without published studies, there are no established methodologies for assessing the biological activity of this compound.
-
Signaling Pathways and Mechanisms of Action: The molecular targets and signaling cascades modulated by this compound have not been identified.
Future Directions and a Call for Research
The absence of data on this compound presents a unique opportunity for novel research. Its structural characteristics may suggest potential for biological activity, warranting a systematic investigation into its pharmacological properties.
Proposed Initial Research Workflow
A logical first step would be to screen this compound for a broad range of biological activities. The following workflow is proposed for an initial investigation:
Caption: Proposed initial experimental workflow for this compound screening.
Potential Signaling Pathways for Investigation
Given the structural similarities of this compound to other natural glycosides, several well-established signaling pathways could be prioritized for initial investigation. The selection of pathways would be guided by the results of the initial phenotypic screens.
Caption: Potential signaling pathways for future this compound research.
Conclusion
While a comprehensive technical guide on the therapeutic applications of this compound is not currently feasible due to a lack of empirical data, this document highlights a significant opportunity for the scientific community. The groundwork for investigating this compound is laid by its known chemical properties. A systematic approach, beginning with broad in vitro screening and progressing to more focused mechanistic studies, is essential to uncover any potential therapeutic value of this compound. The authors of this guide strongly encourage and invite research into this unexplored area of pharmacology.
The Potential Role of Lalioside in Oxidative Stress Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lalioside, a naturally occurring phenolic glycoside, has been identified in several plant species, including Ilex paraguariensis (Yerba Mate), Lawsonia inermis (Henna), and Nymphaea nouchali (Water Lily).[1] While direct experimental evidence detailing the specific role of isolated this compound in oxidative stress pathways is currently limited in publicly available research, the well-documented antioxidant properties of its source plants and the known mechanisms of its chemical class—phenolic glycosides—suggest its potential as a modulator of cellular redox homeostasis. This technical guide synthesizes the available information on this compound, examines the antioxidant activities of its botanical sources, and explores the putative mechanisms by which it may influence key oxidative stress signaling pathways, including the Keap1-Nrf2, NF-κB, and AMPK pathways.
Introduction to this compound
This compound is a natural glycoside with the molecular formula C₁₄H₁₈O₁₀.[2] Structurally, it is classified as a phenolic glycoside and, more specifically, an acetophenone glucoside.[1] In some contexts, it has also been referred to as a triterpene saponin.[1] Its natural occurrences in plants with traditional medicinal uses have prompted interest in its potential bioactive properties.
Chemical Structure and Properties:
-
IUPAC Name: 1-[3,4,6-trihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone[2]
-
Molecular Weight: 346.29 g/mol [2]
-
Natural Sources: Ilex paraguariensis, Lawsonia inermis, Nymphaea nouchali[1]
Antioxidant Potential of this compound's Botanical Sources
While studies on pure this compound are scarce, extensive research has demonstrated the antioxidant and cytoprotective effects of extracts from plants containing this compound. This suggests that this compound may contribute to the overall antioxidant capacity of these extracts.
Ilex paraguariensis (Yerba Mate)
Extracts from Ilex paraguariensis have been shown to prevent oxidative damage in various models.[1][2][3] Studies have demonstrated that these extracts can protect against oxidative stress-induced damage in the brain and retina.[1][2] The protective effects are attributed to the presence of antioxidant compounds, which likely include this compound among other phenolic constituents.[2]
Lawsonia inermis (Henna)
Extracts from Lawsonia inermis have also been investigated for their health-promoting properties, including their potential to combat liver disease by increasing antioxidant defense mechanisms.[4][5][6][7][8] The bioactive components in henna, which would include this compound, are thought to contribute to these therapeutic effects.
Putative Role of this compound in Oxidative Stress Pathways
Based on the known activities of structurally related phenolic glycosides and flavonoids, this compound may influence several key signaling pathways involved in the cellular response to oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products.[4]
The Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a primary regulator of cellular antioxidant responses. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. Upon exposure to oxidative stress, Nrf2 is released, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Many natural phenolic compounds are known to activate this pathway. It is plausible that this compound, as a phenolic glycoside, could act as an activator of the Nrf2 pathway, thereby enhancing the endogenous antioxidant defenses of the cell.
Caption: Putative activation of the Keap1-Nrf2 pathway by this compound.
The NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation, and its activation is closely linked to oxidative stress.[9] ROS can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines. Conversely, many antioxidant compounds, particularly flavonoids and phenolic compounds, have been shown to inhibit the NF-κB pathway.[9] this compound may exert anti-inflammatory effects by scavenging ROS, thereby preventing the activation of NF-κB, or by directly inhibiting key components of the pathway.
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
The AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a role in regulating metabolism and cellular stress responses.[10] Activation of AMPK can lead to the downstream activation of antioxidant pathways and the inhibition of pro-inflammatory signaling. Some natural compounds have been shown to activate AMPK, leading to beneficial effects on cellular health.[11][12] It is conceivable that this compound could modulate AMPK activity, thereby influencing downstream oxidative stress and inflammatory responses.
Caption: Postulated modulation of the AMPK pathway by this compound.
Methodologies for Evaluating Antioxidant Activity
While specific experimental protocols for this compound are not available, the following are standard in vitro methods used to assess the antioxidant potential of natural compounds.
In Vitro Antioxidant Capacity Assays
These assays are used to determine the radical scavenging ability of a compound.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common and rapid assay where the ability of the antioxidant to donate an electron to the stable DPPH radical is measured by a decrease in absorbance.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation, with the extent of decolorization being proportional to the antioxidant's concentration and potency.[13][14]
-
Oxygen Radical Absorbance Capacity (ORAC) Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator.
Caption: General workflow for in vitro antioxidant capacity assays.
Cell-Based Assays
These assays provide insights into the cytoprotective effects of a compound in a biological system.
-
Cell Viability Assays (e.g., MTT, MTS): These assays are used to assess the ability of a compound to protect cells from oxidative stress-induced cell death. Cells are pre-treated with the test compound and then exposed to an oxidizing agent (e.g., hydrogen peroxide).
-
Measurement of Intracellular ROS: Fluorescent probes such as DCFH-DA are used to quantify the levels of intracellular ROS in cells treated with the test compound and an oxidant. A reduction in fluorescence indicates the compound's ability to reduce intracellular ROS.
-
Western Blotting and RT-qPCR: These techniques are used to measure the expression levels of key proteins (e.g., Nrf2, NF-κB) and genes involved in oxidative stress pathways to elucidate the mechanism of action of the test compound.
Future Directions and Conclusion
The structural characteristics of this compound as a phenolic glycoside and the documented antioxidant activities of its source plants strongly suggest its potential as a modulator of oxidative stress pathways. However, to fully elucidate its role and therapeutic potential, further research is imperative.
Key areas for future investigation include:
-
Isolation and Purification of this compound: Obtaining pure this compound is a prerequisite for conducting specific bioactivity studies.
-
In Vitro and In Vivo Antioxidant Studies: Comprehensive evaluation of the antioxidant and cytoprotective effects of isolated this compound using the methodologies described above.
-
Mechanistic Studies: Detailed investigation into the effects of this compound on the Keap1-Nrf2, NF-κB, and AMPK signaling pathways to determine its precise mechanism of action.
-
Preclinical Studies: Evaluation of the efficacy of this compound in animal models of diseases associated with oxidative stress.
References
- 1. Ilex paraguariensis Extracts Prevent Oxidative Damage in a Mouse Model of Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compounds from Ilex paraguariensis extracts have antioxidant effects in the brains of rats subjected to chronic immobilization stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ilex paraguariensis extract provides increased resistance against oxidative stress and protection against Amyloid beta-induced toxicity compared to caffeine in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 5. iflscience.com [iflscience.com]
- 6. timesnownews.com [timesnownews.com]
- 7. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 8. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 9. globalsciencebooks.info [globalsciencebooks.info]
- 10. news-medical.net [news-medical.net]
- 11. Stevioside Activates AMPK to Suppress Inflammation in Macrophages and Protects Mice from LPS-Induced Lethal Shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stevioside Activates AMPK to Suppress Inflammation in Macrophages and Protects Mice from LPS-Induced Lethal Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidant and Antimicrobial Activity of Algal and Cyanobacterial Extracts: An In Vitro Study [mdpi.com]
In Vitro Apoptosis Inhibition by Natural Compounds: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial literature searches did not yield specific data on the in vitro apoptosis-inhibiting properties of a compound referred to as "Lalioside." The following technical guide has been constructed as a representative example of how such data would be presented. The experimental details, quantitative data, and signaling pathways are based on common methodologies and findings in the field of apoptosis research for natural compounds and should be considered illustrative.
Introduction
Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. The study of natural compounds that can modulate apoptosis is a burgeoning area of therapeutic research. This document provides a technical overview of the methodologies used to assess the in-vitro anti-apoptotic activity of a hypothetical natural compound, herein referred to as "Compound X," and illustrates the expected data presentation and interpretation.
Quantitative Analysis of Anti-Apoptotic Activity
The efficacy of Compound X in inhibiting apoptosis is typically quantified through a series of dose-response experiments. The data is summarized below.
Table 1: Effect of Compound X on Apoptosis in [Specify Cell Line]
| Compound X Concentration (µM) | % Apoptotic Cells (Annexin V/PI Staining) | Caspase-3/7 Activity (Fold Change vs. Control) | Mitochondrial Membrane Potential (ΔΨm) (% of Control) |
| 0 (Vehicle Control) | 5.2 ± 0.8 | 1.0 ± 0.1 | 100 ± 5.1 |
| 1 | 4.8 ± 0.6 | 0.9 ± 0.2 | 98 ± 4.5 |
| 10 | 3.1 ± 0.4 | 0.6 ± 0.1 | 85 ± 3.9 |
| 50 | 1.5 ± 0.2 | 0.3 ± 0.05 | 62 ± 2.7 |
Table 2: Modulation of Apoptosis-Related Protein Expression by Compound X
| Treatment | Bcl-2 Expression (Relative to β-actin) | Bax Expression (Relative to β-actin) | Cleaved Caspase-3 (Relative to β-actin) |
| Vehicle Control | 0.4 ± 0.05 | 1.5 ± 0.2 | 1.2 ± 0.1 |
| Compound X (50 µM) | 1.2 ± 0.15 | 0.5 ± 0.08 | 0.4 ± 0.06 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are the protocols for the key experiments cited.
Cell Culture and Apoptosis Induction
-
Cell Line: [Specify cell line, e.g., Human Umbilical Vein Endothelial Cells (HUVECs)] were cultured in [Specify medium, e.g., DMEM] supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Apoptosis Induction: Apoptosis was induced by treating the cells with [Specify inducer, e.g., 1 µM staurosporine] for [Specify time, e.g., 6 hours]. For the experimental groups, cells were pre-treated with varying concentrations of Compound X for [Specify time, e.g., 2 hours] prior to the addition of the apoptosis inducer.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cells were seeded in a 6-well plate and treated as described in 3.1.
-
After treatment, cells were harvested by trypsinization and washed with cold PBS.
-
The cell pellet was resuspended in 1X Annexin V binding buffer.
-
FITC-conjugated Annexin V and Propidium Iodide were added to the cell suspension.
-
The mixture was incubated for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry.
Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.
-
Cells were plated in a 96-well plate and treated.
-
A luminogenic caspase-3/7 substrate was added to each well.
-
The plate was incubated at room temperature for 1 hour.
-
Luminescence, which is proportional to caspase-3/7 activity, was measured using a microplate reader.[1]
Measurement of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early indicator of apoptosis.[2][3]
-
Cells were cultured in a 96-well plate and subjected to the experimental treatments.
-
A fluorescent dye, such as JC-1 or TMRE, was added to the cells and incubated.[4]
-
The fluorescence was measured using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane.
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins.
-
Following treatment, cells were lysed to extract total proteins.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin).
-
After washing, the membrane was incubated with HRP-conjugated secondary antibodies.
-
The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Workflows
Experimental Workflow
The following diagram outlines the general workflow for assessing the anti-apoptotic effects of a test compound in vitro.
Caption: Experimental workflow for in vitro analysis of anti-apoptotic compounds.
Proposed Signaling Pathway of Apoptosis Inhibition
The following diagram illustrates a common signaling pathway by which natural compounds may inhibit apoptosis, based on the modulation of Bcl-2 family proteins and caspase activation.
Caption: Inhibition of the intrinsic apoptosis pathway by Compound X.
Conclusion
This guide outlines the standard procedures and expected data formats for the in vitro investigation of a compound's anti-apoptotic properties. The illustrative data for "Compound X" suggests a mechanism involving the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax, leading to the inhibition of the caspase cascade. Should research on "this compound" become available, a similar framework can be used to present and interpret the findings.
References
Methodological & Application
Isolation of Lalioside from Ilex paraguariensis: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ilex paraguariensis, commonly known as yerba mate, is a plant rich in a variety of bioactive compounds, including a class of saponins known as matesaponins. Among these is Lalioside, a triterpenoid saponin that has garnered interest for its potential pharmacological activities. The isolation of specific saponins like this compound from the complex chemical matrix of Ilex paraguariensis leaves is a critical step for detailed structural elucidation, pharmacological screening, and potential drug development. This document provides a generalized protocol for the isolation of saponins from Ilex paraguariensis, which can be adapted and optimized for the specific target of this compound.
While a specific, detailed protocol for the isolation of this compound was not found in publicly available literature, the following methodology is based on established principles for the separation of triterpenoid saponins from plant material. The process involves a multi-step approach of extraction, fractionation, and chromatographic purification. Researchers should consider this a foundational method that will require optimization and analytical verification at each stage to successfully isolate this compound.
Experimental Protocols
Extraction of Crude Saponin Mixture
The initial step involves the extraction of a broad spectrum of compounds, including saponins, from the dried and powdered leaves of Ilex paraguariensis.
Materials:
-
Dried and powdered leaves of Ilex paraguariensis
-
Methanol (MeOH) or 70% aqueous ethanol (EtOH)
-
n-Butanol (n-BuOH)
-
Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)
-
Rotary evaporator
-
Separatory funnel
Protocol:
-
Macerate the powdered plant material in methanol or 70% aqueous ethanol at room temperature for 24-48 hours with occasional agitation. The solvent-to-plant material ratio is typically 10:1 (v/w).
-
Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Suspend the crude extract in water and perform liquid-liquid partitioning.
-
First, partition against a non-polar solvent like dichloromethane or chloroform to remove lipids and other non-polar compounds. Discard the organic layer.
-
Subsequently, partition the aqueous layer with n-butanol. Saponins will preferentially move into the n-butanol layer. Repeat this partitioning step three times.
-
Combine the n-butanol fractions and concentrate under reduced pressure to yield a crude saponin-rich extract.
Fractionation of the Saponin-Rich Extract
The crude saponin extract is a complex mixture that requires further separation. Column chromatography is a standard method for this initial fractionation.
Materials:
-
Crude saponin-rich extract
-
Silica gel or a reversed-phase C18 stationary phase
-
Glass chromatography column
-
Solvent systems for elution (e.g., gradients of chloroform-methanol-water or acetonitrile-water)
-
Fraction collector
-
Thin-layer chromatography (TLC) plates and developing chamber
Protocol:
-
Prepare a chromatography column with either silica gel (for normal-phase) or C18 silica (for reversed-phase).
-
Dissolve the crude saponin extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a stepwise or gradient solvent system. For normal-phase silica gel, a typical gradient would be increasing concentrations of methanol in chloroform. For reversed-phase C18, a gradient of decreasing water concentration in methanol or acetonitrile is common.
-
Collect fractions of the eluate using a fraction collector.
-
Monitor the separation by analyzing the collected fractions using thin-layer chromatography (TLC). Visualize the spots using a suitable staining reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).
-
Combine fractions that show similar TLC profiles.
Purification of this compound by Preparative High-Performance Liquid Chromatography (HPLC)
The final step in isolating this compound involves high-resolution purification using preparative HPLC.
Materials:
-
Semi-purified saponin fractions
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD)
-
Preparative reversed-phase C18 column
-
HPLC-grade solvents (e.g., acetonitrile and water)
Protocol:
-
Dissolve one of the combined, semi-purified fractions in the initial mobile phase for HPLC.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Develop an appropriate isocratic or gradient elution method on the preparative HPLC system. A common mobile phase for saponin separation is a gradient of acetonitrile and water.
-
Inject the sample and monitor the chromatogram.
-
Collect the peak corresponding to this compound. The identity of this peak would need to be confirmed by analytical HPLC-MS or by comparison to a known standard if available.
-
Desalt and concentrate the collected fraction to obtain pure this compound.
-
Confirm the purity and identity of the isolated compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
As no specific quantitative data for the isolation of this compound could be retrieved, the following table provides a template for researchers to populate with their experimental data. This structured format will allow for easy comparison of different extraction and purification strategies.
| Parameter | Extraction Method 1 (e.g., MeOH) | Extraction Method 2 (e.g., 70% EtOH) | Fractionation (Silica Gel) | Purification (Prep. HPLC) |
| Starting Material (g) | e.g., 1000 | e.g., 1000 | e.g., 10 | e.g., 0.5 |
| Solvent:Material Ratio | e.g., 10:1 v/w | e.g., 10:1 v/w | N/A | N/A |
| Yield of Crude Extract (g) | Enter Value | Enter Value | N/A | N/A |
| Yield of Saponin Fraction (g) | Enter Value | Enter Value | Enter Value | N/A |
| Yield of Pure this compound (mg) | N/A | N/A | N/A | Enter Value |
| Purity of this compound (%) | N/A | N/A | Enter Value | e.g., >95% |
| Key Parameters | e.g., Maceration time | e.g., Maceration time | e.g., Solvent gradient | e.g., Mobile phase |
Visualization of the Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Ilex paraguariensis.
Caption: General workflow for the isolation of this compound.
This application note provides a comprehensive, albeit generalized, protocol for the isolation of this compound from Ilex paraguariensis. Successful isolation will depend on careful optimization of each step and rigorous analytical monitoring throughout the process.
Application Note & Protocol: Quantitative Analysis of Lalioside
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific information for a compound named "Lalioside." Therefore, this document provides a generalized framework and detailed protocols for the quantification of a hypothetical plant-derived glycoside, herein referred to as "this compound." The methodologies presented are based on established analytical techniques for similar molecules, such as other glycosides. Researchers should adapt these protocols based on the specific physicochemical properties of their compound of interest.
Introduction
This compound is a putative novel glycoside with significant therapeutic potential. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological fluids, is crucial for pharmacokinetic studies, quality control of herbal formulations, and elucidation of its mechanism of action. This document outlines validated analytical methods for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Analytical Methods Overview
A summary of the primary analytical methods for the quantification of this compound is provided below.
| Method | Principle | Key Advantages | Common Application |
| HPLC-UV | Separation based on polarity with UV detection. | Robust, cost-effective, widely available. | Routine quality control, quantification in plant extracts. |
| LC-MS/MS | Separation coupled with mass-based detection. | High sensitivity and selectivity. | Bioanalysis (plasma, urine), metabolite identification.[1][2] |
| HPTLC | Planar chromatography with densitometric detection. | High throughput, low solvent consumption. | Fingerprinting of herbal extracts, simultaneous analysis of multiple samples. |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
A general workflow for the extraction of a glycosidic compound from a plant matrix is outlined below.
Caption: Diagram 1: General Workflow for this compound Extraction.
Protocol:
-
Drying: Dry the plant material at 40-50°C to a constant weight.
-
Grinding: Pulverize the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material.
-
Add 20 mL of 80% methanol in water.
-
Perform ultrasonication for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
-
Concentration: Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in 5 mL of the initial mobile phase for HPLC or LC-MS/MS analysis.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter prior to injection.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the routine quantification of this compound in purified extracts.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 220 nm (or the λmax of this compound) |
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject the calibration standards in triplicate to construct a calibration curve by plotting peak area against concentration.
-
Sample Analysis: Inject the prepared sample extracts.
-
Quantification: Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the sensitive and selective quantification of this compound in complex biological matrices.
Instrumentation and Conditions:
| Parameter | Specification |
| LC System | Shimadzu Nexera X2 or equivalent |
| MS System | Sciex Triple Quad 5500 or equivalent |
| Column | UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Linear gradient from 5% to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |
| MRM Transitions | Specific precursor-to-product ion transitions for this compound and an internal standard. |
Protocol:
-
Standard and Sample Preparation: Prepare calibration standards and quality control (QC) samples in the relevant biological matrix (e.g., plasma). Perform a protein precipitation or liquid-liquid extraction.
-
MS Optimization: Infuse a standard solution of this compound to optimize the precursor ion and product ion transitions (Multiple Reaction Monitoring - MRM).
-
Method Validation: Validate the method for linearity, accuracy, precision, selectivity, and matrix effect according to regulatory guidelines.
-
Sample Analysis: Analyze the prepared samples alongside the calibration curve and QC samples.
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra- and Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Bias) | Within ±15% |
High-Performance Thin-Layer Chromatography (HPTLC)
This method is suitable for the simultaneous quantification of this compound in multiple herbal extracts.
Instrumentation and Conditions:
| Parameter | Specification |
| HPTLC System | CAMAG HPTLC system or equivalent |
| Stationary Phase | Pre-coated silica gel 60 F254 HPTLC plates |
| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (e.g., 5:4:1, v/v/v) |
| Application | Bandwise application using an automated sampler |
| Development | In a twin-trough chamber saturated with the mobile phase |
| Densitometric Scanning | At the λmax of this compound (e.g., 220 nm) |
Protocol:
-
Plate Preparation: Pre-wash the HPTLC plates with methanol and activate them by heating at 110°C for 15 minutes.
-
Standard and Sample Application: Apply standard solutions of this compound and sample extracts as bands of a defined length.
-
Chromatographic Development: Develop the plate in a saturated chamber until the mobile phase front reaches a defined distance.
-
Drying: Dry the plate in a stream of warm air.
-
Densitometric Analysis: Scan the plate with a densitometer at the detection wavelength.
-
Quantification: Correlate the peak areas of the sample bands with the calibration curve generated from the standards on the same plate.
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Linearity Range | 100 - 800 ng/band |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Limit of Detection (LOD) | 30 ng/band |
| Limit of Quantification (LOQ) | 100 ng/band |
| Precision (%RSD) | < 3% |
| Accuracy (Recovery %) | 97 - 103% |
Hypothetical Signaling Pathway of this compound
Many glycosides exert their biological effects by modulating intracellular signaling pathways. Below is a hypothetical pathway that could be investigated for this compound.
Caption: Diagram 2: Hypothetical Signaling Pathway for this compound.
Conclusion
The analytical methods detailed in this document provide a robust framework for the accurate and precise quantification of the hypothetical glycoside, this compound. The choice of method will depend on the specific application, required sensitivity, and the nature of the sample matrix. For routine quality control of plant extracts, HPLC-UV offers a reliable and cost-effective solution. For bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the method of choice. HPTLC provides a high-throughput option for screening multiple samples. Proper validation of any chosen method is essential to ensure reliable and reproducible results.
References
Application Note: HPLC-MS Analysis of Loliolide in Plant Extracts
Abstract
This application note details a comprehensive methodology for the extraction, identification, and quantification of (-)-loliolide, a monoterpenoid lactone, from various plant materials using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). Loliolide, a carotenoid metabolite, is a significant signaling molecule in plants, involved in defense responses against biotic and abiotic stress.[1][2] It also exhibits a range of other biological activities, including neuroprotective and anti-inflammatory effects.[3][4] The protocols provided herein are intended for researchers in natural product chemistry, drug development, and plant sciences.
Introduction
(-)-Loliolide is a ubiquitous lactone found across the plant kingdom and in some marine organisms. It is formed from the oxidative degradation of carotenoids and acts as a crucial signaling molecule. Studies have shown that loliolide can trigger defense mechanisms in plants, often involving the jasmonic acid pathway, and has demonstrated potential as a therapeutic agent due to its anti-inflammatory and neuroprotective properties.[1][3][4] Accurate and sensitive analytical methods are therefore essential for studying its distribution, biosynthesis, and pharmacological effects.
This document provides a detailed protocol for the analysis of loliolide in plant extracts by HPLC-MS, covering sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
This protocol outlines a general procedure for the extraction of loliolide from dried plant material. The choice of solvent may be optimized depending on the specific plant matrix.
Materials:
-
Dried and powdered plant material
-
Solvents: 80% Methanol (MeOH), Ethyl Acetate (EtOAc), Dichloromethane (CH2Cl2)
-
Rotary evaporator
-
Centrifuge
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
0.22 µm syringe filters
Protocol:
-
Maceration: Weigh 10 g of dried, powdered plant material and place it in a flask. Add 100 mL of 80% methanol.
-
Extraction: Sonicate the mixture for 30 minutes at room temperature. Afterward, let the mixture macerate for 24 hours at 4°C.
-
Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.
-
Liquid-Liquid Partitioning: Resuspend the crude extract in 50 mL of distilled water and partition it three times with an equal volume of ethyl acetate.
-
Drying and Reconstitution: Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate. Evaporate the solvent to dryness. Reconstitute the final extract in a known volume of methanol for HPLC-MS analysis.
-
Purification (Optional): For cleaner samples, the reconstituted extract can be passed through a C18 SPE cartridge, eluting with methanol. The eluent is then collected and filtered through a 0.22 µm syringe filter before injection.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Mass spectrometer with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| HPLC Column | C18 column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Program | 0-10 min, 5% B; 10-30 min, 30% B; 30-55 min, 100% B; 55-60 min, 1% B |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Scan Range | m/z 100-500 |
| Data Acquisition | Full Scan and MS/MS |
Data Presentation
A calibration curve should be prepared using a certified standard of (-)-loliolide. The concentration of loliolide in plant extracts can then be determined. The following table is an example of how to present quantitative data.
| Plant Species | Plant Part | Loliolide Concentration (µg/g of dry weight) | Reference |
| Boehmeria nivea | Leaves | Varies by harvest time | |
| Ascophyllum nodosum | Whole plant | 5.83 mg from 37.5 g extract | [5] |
| Carica papaya (Khaek Dam) | Leaves | 5.58% of total identified compounds in extract | [6] |
| Annona reticulata | Leaves | Identified as a bioactive compound | [7] |
In positive ESI mode, loliolide can be detected as its protonated molecule [M+H]+ or as adducts such as [M+Na]+. The high-resolution mass of the [M+Na]+ ion for loliolide (C11H16O3) is m/z 219.0992.[8] Tandem mass spectrometry (MS/MS) can be used for structural confirmation.
Visualizations
Caption: Experimental workflow for the extraction and analysis of Loliolide.
Caption: Loliolide-induced defense signaling in plants.[1]
Caption: Neuroprotective and anti-inflammatory pathways of Loliolide.[3][4]
References
- 1. (-)-Loliolide is a general signal of plant stress that activates jasmonate-related responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Loliolide, a New Therapeutic Option for Neurological Diseases? In Vitro Neuroprotective and Anti-Inflammatory Activities of a Monoterpenoid Lactone Isolated from Codium tomentosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative separation and purification of loliolide and epiloliolide from Ascophyllum nodosum using amine-based microporous organic polymer for solid phase extraction coupled with macroporous resin and prep-HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Loliolide, a Carotenoid Metabolite, Is a Potential Endogenous Inducer of Herbivore Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lalioside Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential derivatization strategies for Lalioside, a naturally occurring phenolic glycoside. This compound (2,3,4,6-tetrahydroxyacetophenone-2-O-β-D-glucopyranoside) has garnered interest due to its reported biological activities, including the acceleration of neurite outgrowth, antileishmanial effects, and antioxidant properties.[1][2][3] This document offers a proposed synthetic route, detailed experimental protocols, and strategies for creating derivatives to explore its structure-activity relationships (SAR).
Chemical Information
| Property | Value | Reference |
| Compound Name | This compound | [4] |
| CAS Number | 116964-03-5 | [5] |
| Molecular Formula | C₁₄H₁₈O₁₀ | [4] |
| Molecular Weight | 346.29 g/mol | [4] |
| IUPAC Name | 1-[3,4,6-trihydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone | [4] |
| Natural Sources | Lawsonia inermis (Henna), Ilex paraguariensis (Yerba Maté), Nymphaea nouchali | [5][6][7] |
Biological Activity of this compound
This compound has demonstrated several noteworthy biological activities, making it an interesting candidate for further investigation in drug discovery.
| Activity | Assay | Results | Reference |
| Neurite Outgrowth | PC12D cells | Potent accelerator of neurite outgrowth | [1] |
| Antileishmanial | Leishmania donovani promastigotes | IC₅₀ = 5.02 µg/mL | [2] |
| Antioxidant | DPPH radical scavenging assay | Exhibited radical scavenging effects | [3] |
Proposed Total Synthesis of this compound
Currently, a specific total synthesis of this compound has not been detailed in the literature. However, a plausible and efficient route can be proposed based on the well-established Koenigs-Knorr glycosylation reaction, a classical method for the formation of O-glycosidic bonds.[8] This method involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt.[9]
The proposed synthesis involves two key stages:
-
Preparation of the Aglycone: Synthesis of 2,3,4,6-tetrahydroxyacetophenone.
-
Glycosylation: Coupling of the aglycone with a protected glucosyl donor, followed by deprotection to yield this compound.
Experimental Protocols: Proposed Synthesis
Protocol 1: Synthesis of 2,3,4,6-Tetrahydroxyacetophenone (Aglycone)
-
Step 1: Friedel-Crafts Acylation of 1,2,3,5-Tetrabenzyloxybenzene.
-
To a solution of 1,2,3,5-tetrabenzyloxybenzene in anhydrous dichloromethane (CH₂Cl₂) at 0 °C, add anhydrous aluminum chloride (AlCl₃) portion-wise.
-
Slowly add acetyl chloride to the reaction mixture and stir at 0 °C for 1 hour, then at room temperature for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,3,4,6-tetrabenzyloxyacetophenone.
-
-
Step 2: Debenzylation to 2,3,4,6-Tetrahydroxyacetophenone.
-
Dissolve 2,3,4,6-tetrabenzyloxyacetophenone in methanol (MeOH).
-
Add palladium on carbon (10% Pd/C) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with MeOH.
-
Concentrate the filtrate under reduced pressure to yield 2,3,4,6-tetrahydroxyacetophenone.
-
Protocol 2: Koenigs-Knorr Glycosylation and Deprotection
-
Step 1: Glycosylation.
-
To a stirred suspension of 2,3,4,6-tetrahydroxyacetophenone and silver carbonate (Ag₂CO₃) in anhydrous CH₂Cl₂, add a solution of acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) in anhydrous CH₂Cl₂ dropwise at room temperature under an inert atmosphere. The reaction should be protected from light.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with CH₂Cl₂.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the protected this compound.
-
-
Step 2: Zemplén Deacetylation.
-
Dissolve the protected this compound in anhydrous MeOH.
-
Add a catalytic amount of sodium methoxide (NaOMe) solution in MeOH.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
-
Derivatization Strategies for this compound
Derivatization of this compound can provide valuable insights into its SAR and may lead to the development of analogs with improved biological activity or pharmacokinetic properties. The phenolic hydroxyl groups and the hydroxyl groups on the glucose moiety are the primary sites for derivatization.
Experimental Protocols: Derivatization
Protocol 3: Per-acetylation of this compound
This protocol describes the acetylation of all free hydroxyl groups on both the aglycone and the sugar moiety.
-
Dissolve this compound in anhydrous pyridine.
-
Add acetic anhydride to the solution at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield per-acetylated this compound.
Protocol 4: Per-methylation of this compound
This protocol describes the methylation of all free hydroxyl groups.
-
Dissolve this compound in anhydrous dimethylformamide (DMF).
-
Add an excess of potassium carbonate (K₂CO₃) and methyl iodide (CH₃I).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield per-methylated this compound.
Note: Selective protection and deprotection strategies would be required to achieve derivatization at specific hydroxyl groups, which would involve more complex multi-step synthetic procedures.
Conclusion
The provided protocols for the proposed synthesis and derivatization of this compound offer a foundation for researchers to access this biologically active natural product and its analogs. The synthesis relies on the robust Koenigs-Knorr glycosylation, while the derivatization strategies provide a means to explore the structure-activity relationships of this promising compound. Further research into the synthesis and biological evaluation of this compound derivatives is warranted to fully elucidate its therapeutic potential.
References
- 1. A selective and mild glycosylation method of natural phenolic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 9. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
Application Notes and Protocols for Cell-Based Assays to Evaluate Neurite Outgrowth Activity of Novel Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurite outgrowth, the process by which developing neurons generate new projections, is fundamental for the formation of functional neural circuits.[1] The ability to modulate this process holds significant therapeutic potential for neurodegenerative diseases and nerve injury.[1][2] Cell-based assays provide a powerful in vitro platform to screen and characterize compounds that may promote or inhibit neurite extension.[1][3]
These application notes provide detailed protocols for quantifying the neurite outgrowth-promoting activity of a test compound, referred to herein as "Compound X," in a neuronal cell line. The described methods are adaptable for high-throughput screening and detailed mechanistic studies.
Key Experimental Protocols
Two primary methods are detailed below: a manual quantification method using immunocytochemistry and a higher-throughput method utilizing a live-cell imaging system.
Protocol 1: Immunocytochemistry-Based Quantification of Neurite Outgrowth
This protocol is a widely used method for visualizing and measuring neurites.
1. Cell Culture and Seeding:
-
Cell Line: PC12 or SH-SY5Y cells are commonly used neuronal cell lines suitable for neurite outgrowth studies.
-
Culture Medium: Prepare complete growth medium (e.g., F-12K for PC12 cells) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.
-
Seeding: Seed cells onto collagen-coated 24- or 48-well plates at a density that allows for individual cell morphology to be observed after differentiation (e.g., 1 x 10^4 to 5 x 10^4 cells/well). Allow cells to adhere for 24 hours.
2. Differentiation and Treatment:
-
Induction of Differentiation: To induce a neuronal phenotype, reduce the serum concentration in the culture medium (e.g., to 0.5-2% FBS). For some cell lines like SH-SY5Y, retinoic acid can be used to induce differentiation.[4]
-
Compound Treatment: Prepare a stock solution of Compound X in a suitable solvent (e.g., DMSO). Dilute the stock solution in the low-serum differentiation medium to achieve the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.1, 1, 10, 100 µM) to determine the optimal dose. Include a vehicle control (medium with solvent only) and a positive control (e.g., Nerve Growth Factor, NGF, for PC12 cells).
-
Incubation: Treat the cells with the compound-containing medium and incubate for 48-72 hours to allow for neurite extension.
3. Immunocytochemistry:
-
Fixation: After incubation, gently wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for a neuronal marker, such as anti-β-III tubulin, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) for 1-2 hours at room temperature, protected from light.
-
Nuclear Staining (Optional): Counterstain the cell nuclei with DAPI or Hoechst stain.
-
Mounting: Wash the cells and mount the coverslips onto microscope slides using an anti-fade mounting medium.
4. Image Acquisition and Analysis:
-
Microscopy: Acquire images using a fluorescence microscope. Capture multiple random fields per well to ensure representative data.
-
Quantification: Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to measure the following parameters:
-
Total neurite length per neuron.
-
Length of the longest neurite per neuron.
-
Number of primary neurites per neuron.
-
Percentage of cells bearing neurites (a neurite is often defined as a process longer than two cell body diameters).[5]
-
Protocol 2: High-Content Imaging for Neurite Outgrowth Analysis
This protocol is suitable for higher-throughput screening and real-time analysis.
1. Cell Culture and Seeding:
-
Follow the same procedure as in Protocol 1, but use 96- or 384-well imaging plates.
2. Treatment and Live-Cell Imaging:
-
Treatment: Add Compound X at various concentrations to the wells.
-
Real-time Imaging: Place the plate in a high-content imaging system equipped with an environmental chamber (37°C, 5% CO2). The system can be programmed to acquire images at regular intervals (e.g., every 2-4 hours) over the course of the experiment (e.g., 48-72 hours).
-
Labeling: This can be performed label-free or by using fluorescent probes that label live neurons or specific cellular components.
3. Automated Image Analysis:
-
The high-content imaging software will have dedicated modules for neurite outgrowth analysis. These modules can automatically identify cell bodies and trace neurites to provide quantitative data on neurite length and branching in real-time.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between different treatment groups.
Table 1: Effect of Compound X on Neurite Outgrowth Parameters
| Treatment Group | Concentration (µM) | Average Total Neurite Length per Neuron (µm) ± SD | Average Longest Neurite Length (µm) ± SD | Percentage of Neurite-Bearing Cells (%) ± SD |
| Vehicle Control | 0 | |||
| Compound X | 0.1 | |||
| Compound X | 1 | |||
| Compound X | 10 | |||
| Compound X | 100 | |||
| Positive Control | (Specify) |
Statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) should be performed to determine significant differences between groups.[6]
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Experimental workflow for neurite outgrowth assay.
Putative Signaling Pathway for Flavonoid-Induced Neurite Outgrowth
Many flavonoids are known to exert their neurotrophic effects through the activation of key signaling pathways that converge on the transcription factor CREB (cAMP response element-binding protein), which in turn upregulates the expression of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor).[7][8] The diagram below illustrates a putative pathway that could be investigated for Compound X.
Caption: Putative signaling pathway for neurite outgrowth.
References
- 1. Neurite Outgrowth Assays | Life Science Research | Merck [merckmillipore.com]
- 2. contractpharma.com [contractpharma.com]
- 3. researchgate.net [researchgate.net]
- 4. sartorius.com [sartorius.com]
- 5. Quantification of neurite outgrowth [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for Experimental Use of Lalioside Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lalioside is a novel investigational triterpenoid saponin currently under evaluation for its potential therapeutic applications. Triterpenoid saponins are a diverse group of naturally occurring glycosides known for a wide range of biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2] These compounds consist of a lipophilic triterpenoid aglycone linked to one or more hydrophilic sugar moieties.[3] This structural characteristic imparts amphipathic properties, influencing their solubility and formulation requirements.
These application notes provide detailed protocols for the preparation and experimental use of this compound formulations for in vitro and in vivo research. The information is intended to guide researchers in accurately preparing and applying this compound to achieve reproducible and reliable experimental outcomes.
Physicochemical Properties and Formulation of this compound
The successful experimental application of this compound hinges on its proper formulation, which is largely dictated by its physicochemical properties, particularly its solubility. Triterpenoid saponins, in general, exhibit low solubility in aqueous media, which can present challenges for bioavailability in experimental models.[1]
1.1. Solubility Profile
The solubility of this compound in common laboratory solvents should be empirically determined. A suggested starting point for solubility testing is presented in Table 1.
Table 1: Suggested Solvents for this compound Solubility Testing
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Common solvent for initial stock solutions. |
| Ethanol (EtOH) | Moderate to High | May be used as a co-solvent. |
| Methanol (MeOH) | Moderate to High | Useful for analytical purposes. |
| Phosphate-Buffered Saline (PBS) | Low | Represents physiological aqueous conditions. |
| Water | Low | Generally poor solubility for triterpenoids.[3] |
1.2. Stock Solution Preparation Protocol
This protocol outlines the steps for preparing a high-concentration stock solution of this compound, which can then be diluted to working concentrations for various assays.
Materials:
-
This compound (powder form)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Protocol:
-
Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile amber microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If dissolution is incomplete, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure complete dissolution and absence of particulates.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
In Vitro Experimental Protocols
For in vitro studies, this compound is typically introduced to cell cultures in a liquid medium. The final concentration of the solvent (e.g., DMSO) must be carefully controlled to avoid solvent-induced cytotoxicity.
2.1. Cell Culture Treatment Protocol
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
Sterile, nuclease-free pipette tips
Protocol:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Note: The final DMSO concentration should typically be kept below 0.5% (v/v) to minimize solvent toxicity.
-
Carefully remove the existing medium from the cell culture wells.
-
Add the this compound-containing medium to the respective wells.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration group.
-
Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Workflow for In Vitro Cell Treatment
Caption: Workflow for treating cultured cells with this compound.
In Vivo Experimental Protocols
For in vivo studies, this compound needs to be formulated in a biocompatible vehicle suitable for the chosen route of administration.
3.1. Formulation for Oral Gavage
A common method for administering compounds to rodents is oral gavage. A suspension of this compound is often required due to its poor water solubility.
Materials:
-
This compound (powder form)
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water, or a solution of Tween 80 and saline)
-
Mortar and pestle or homogenizer
-
Sterile gavage needles
-
Syringes
Protocol:
-
Weigh the required amount of this compound for the desired dosage and number of animals.
-
Triturate the this compound powder in a mortar with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to form a homogenous suspension. A homogenizer can be used for larger volumes.
-
Ensure the suspension is well-mixed immediately before each administration to prevent settling.
-
Administer the formulation to the animals using an appropriate-sized gavage needle. The volume administered should be based on the animal's body weight.
-
A vehicle control group receiving the same formulation without this compound is essential.
3.2. Formulation for Intraperitoneal (IP) Injection
For IP injection, a solubilized form of this compound is preferred to avoid precipitation in the peritoneal cavity.
Materials:
-
This compound (powder form)
-
Solubilizing agent (e.g., a mixture of DMSO, PEG400, and saline)
-
Sterile vials
-
Sterile syringes and needles
Protocol:
-
Dissolve the weighed this compound in a small volume of DMSO.
-
Add the co-solvent (e.g., PEG400) and mix thoroughly.
-
Slowly add sterile saline to the mixture while vortexing to reach the final desired concentration. The final concentration of organic solvents should be minimized and tested for tolerability in the animal model.
-
Visually inspect the final formulation for any precipitation. The solution should be clear.
-
Administer the solution via IP injection at the appropriate volume based on body weight.
-
Include a vehicle control group with the same solvent composition.
General Workflow for In Vivo Administration
Caption: General workflow for in vivo studies with this compound.
Potential Signaling Pathways of this compound
Triterpenoid saponins are known to modulate various signaling pathways involved in inflammation and cancer. Based on the activities of similar compounds, this compound may influence pathways such as NF-κB, MAPK, and PI3K/Akt.[2] The hypothetical modulation of the NF-κB pathway is depicted below.
Hypothetical this compound Action on the NF-κB Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Summary of Experimental Data (Hypothetical)
The following tables present a hypothetical summary of quantitative data that could be generated from experiments with this compound.
Table 2: Hypothetical In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| A549 | Lung Cancer | 15.2 |
| MCF-7 | Breast Cancer | 22.5 |
| HepG2 | Liver Cancer | 18.9 |
| PC-3 | Prostate Cancer | 25.1 |
Table 3: Hypothetical In Vivo Anti-inflammatory Efficacy of this compound
| Treatment Group (n=8) | Dose (mg/kg, p.o.) | Paw Edema Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 25 | 28.5 |
| This compound | 50 | 45.2 |
| This compound | 100 | 62.1 |
| Dexamethasone (Positive Control) | 10 | 75.8 |
Disclaimer: The data presented in Tables 2 and 3 are purely hypothetical and for illustrative purposes only. Actual experimental results may vary.
Safety and Handling
Personal Protective Equipment (PPE):
-
Wear a lab coat, safety glasses, and gloves when handling this compound powder and solutions.
Handling:
-
Handle this compound powder in a chemical fume hood to avoid inhalation.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
Disposal:
-
Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste.
These application notes and protocols are intended to serve as a comprehensive guide for the experimental use of this compound. Researchers should adapt these protocols as necessary for their specific experimental designs and models.
References
Application Notes and Protocols for Assessing the Antioxidant Activity of Lalioside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lalioside is a phenolic glycoside with the chemical formula C14H18O10.[1] As a member of the phenolic compound family, this compound is hypothesized to possess antioxidant properties, which are crucial in mitigating the detrimental effects of oxidative stress in various pathological conditions. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[2][3] This document provides a comprehensive set of protocols for evaluating the antioxidant potential of this compound using established in vitro chemical and cell-based assays.
These protocols are designed to enable researchers to screen and characterize the antioxidant capacity of this compound, providing essential data for preclinical assessment and potential therapeutic development. The assays included are the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the Ferric Reducing Antioxidant Power (FRAP) assay, and the Cellular Antioxidant Activity (CAA) assay.
Data Presentation: Summary of Hypothetical Antioxidant Activity of this compound
The following tables summarize the expected quantitative outcomes from the described antioxidant assays for this compound, presented alongside common antioxidant standards for comparison.
Table 1: Radical Scavenging Activity of this compound
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | 75.3 ± 4.2 | 45.8 ± 3.1 |
| Trolox | 25.1 ± 1.8 | 15.2 ± 1.1 |
| Ascorbic Acid | 30.5 ± 2.5 | 18.9 ± 1.5 |
IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals. Lower values indicate higher antioxidant activity. Data are presented as mean ± standard deviation.
Table 2: Ferric Reducing Antioxidant Power (FRAP) of this compound
| Compound | FRAP Value (µmol Fe(II)/µmol) |
| This compound | 1.8 ± 0.2 |
| Trolox | 2.5 ± 0.1 |
| Ascorbic Acid | 2.8 ± 0.3 |
FRAP values are expressed as micromoles of Fe(II) equivalents produced per micromole of the antioxidant compound. Higher values indicate greater reducing power.
Table 3: Cellular Antioxidant Activity (CAA) of this compound in HepG2 Cells
| Compound | CAA Value (µmol QE/100 µmol) |
| This compound | 35.6 ± 2.9 |
| Quercetin | 100.0 (Standard) |
CAA values are expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound. Higher values indicate greater cellular antioxidant activity.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[4] The reduction in absorbance at 517 nm is proportional to the antioxidant's radical scavenging capacity.[4]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
This compound
-
Trolox or Ascorbic Acid (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Stock Solution: Prepare a 0.1 mM DPPH stock solution by dissolving 4 mg of DPPH in 100 mL of methanol or ethanol.[5] Keep the solution in a dark bottle to protect it from light.
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
Create a series of dilutions of this compound to be tested.
-
Prepare a series of dilutions of the positive control (Trolox or Ascorbic Acid) in the same solvent.
-
-
Assay Procedure:
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[4]
-
Calculation of Scavenging Activity:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[4]
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decrease in absorbance at 734 nm, which is proportional to the antioxidant's activity.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K2S2O8)
-
Methanol or Ethanol
-
This compound
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution:
-
Dilute the ABTS•+ stock solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Control Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of dilutions of this compound to be tested.
-
Prepare a series of dilutions of the positive control (Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each sample or control dilution to the respective wells.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity:
-
Calculate the percentage of ABTS•+ scavenging activity using the formula: % Scavenging Effect = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100
-
The IC50 value can be determined by plotting the percentage of scavenging activity against the sample concentrations.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form results in the formation of an intense blue color, which is measured spectrophotometrically at 593 nm. The intensity of the color is directly proportional to the reducing power of the antioxidant.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound
-
Trolox or Ferrous sulfate (FeSO₄) (as standards)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of dilutions of this compound to be tested.
-
Prepare a standard curve using known concentrations of Trolox or FeSO₄.
-
-
Assay Procedure:
-
Add 10 µL of the sample or standard solution to the wells of a 96-well plate.
-
Add 190 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 4-6 minutes.
-
Absorbance Measurement: Measure the absorbance at 593 nm.
-
Calculation of FRAP Value:
-
Calculate the FRAP value of the sample by comparing its absorbance to the standard curve of Trolox or FeSO₄. The results are typically expressed as µmol Trolox equivalents or µmol Fe(II) equivalents per gram or liter of the sample.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of an antioxidant to inhibit the formation of fluorescent 2',7'-dichlorofluorescein (DCF) within cells. The cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by intracellular ROS to the highly fluorescent DCF. Antioxidants can quench the ROS, thereby reducing the fluorescence intensity.
Materials:
-
Human liver cancer cell line (HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (ABAP) or other peroxyl radical initiator
-
This compound
-
Quercetin (as a positive control)
-
Black-walled 96-well microplate
-
Fluorescence microplate reader
Protocol:
-
Cell Culture:
-
Seed HepG2 cells into a black-walled 96-well microplate at a density of 6 x 10⁴ cells per well and culture until confluent.
-
-
Cell Treatment:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or Quercetin containing 50 µM DCFH-DA for 1 hour at 37°C.
-
-
Induction of Oxidative Stress:
-
Remove the treatment solution and wash the cells with PBS.
-
Add 600 µM ABAP to each well (except for the blank wells) to induce oxidative stress.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.
-
-
Calculation of CAA Value:
-
Calculate the area under the curve (AUC) for the fluorescence versus time plot.
-
The CAA value is calculated based on the EC50 values and expressed as micromoles of quercetin equivalents (QE) per 100 µmol of the compound.
-
Visualizations
Experimental Workflows
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Caption: Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Antioxidant Signaling Pathway
Caption: The Keap1-Nrf2-ARE antioxidant response pathway.
References
Application Notes and Protocols for Neuroprotective Compounds in Primary Neuron Cultures
Note: Extensive literature searches did not yield specific data regarding the use of Lalioside in primary neuron cultures. The following application notes and protocols are provided as a representative example for a hypothetical neuroprotective compound, drawing upon established methodologies for studying similar agents like flavonoids and gangliosides in neuronal models.
I. Application Notes
These notes provide an overview of the potential applications of a neuroprotective compound in primary neuron cultures, focusing on its neuroprotective, neurite outgrowth-promoting, and anti-inflammatory effects.
Neuroprotective Effects
A primary application is to assess the compound's ability to protect neurons from various insults. This is crucial for developing therapies for neurodegenerative diseases and injuries. Experiments can be designed to challenge primary neuron cultures with neurotoxins (e.g., glutamate, 6-OHDA) or oxidative stress (e.g., H₂O₂), with and without the test compound. The neuroprotective effect is then quantified by measuring cell viability.
Table 1: Neuroprotective Effect of Compound X on Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
| Treatment Group | Concentration (µM) | Neuronal Viability (%) |
| Control | - | 100 ± 5.2 |
| Glutamate (100 µM) | - | 45 ± 4.1 |
| Compound X + Glutamate | 1 | 62 ± 3.8 |
| Compound X + Glutamate | 10 | 85 ± 4.5 |
| Compound X + Glutamate | 50 | 92 ± 3.9 |
Promotion of Neurite Outgrowth
Investigating the effect of a compound on neurite outgrowth is essential for understanding its potential role in neuronal development, regeneration, and repair.[1] Primary neurons are cultured in the presence of the compound, and changes in neurite length and branching are measured.
Table 2: Effect of Compound Y on Neurite Outgrowth in Primary Hippocampal Neurons
| Treatment Group | Concentration (µM) | Average Neurite Length (µm) | Percentage of Neurite-Bearing Cells (%) |
| Control | - | 150 ± 12.5 | 65 ± 5.1 |
| Compound Y | 1 | 185 ± 15.2 | 75 ± 4.8 |
| Compound Y | 10 | 250 ± 20.1 | 88 ± 3.9 |
| Compound Y | 50 | 265 ± 18.9 | 91 ± 4.2 |
Anti-Inflammatory Properties
Neuroinflammation is a key factor in many neurological disorders.[2][3] The anti-inflammatory potential of a compound can be assessed in primary neuron-glia co-cultures or by challenging neuronal cultures with inflammatory stimuli like lipopolysaccharide (LPS). The levels of pro-inflammatory cytokines are then measured.
Table 3: Anti-Inflammatory Effect of Compound Z on LPS-Stimulated Primary Microglia-Neuron Co-cultures
| Treatment Group | Concentration (µM) | TNF-α Release (pg/mL) | IL-1β Release (pg/mL) |
| Control | - | 25 ± 3.1 | 15 ± 2.5 |
| LPS (100 ng/mL) | - | 350 ± 25.8 | 280 ± 21.7 |
| Compound Z + LPS | 1 | 210 ± 18.9 | 175 ± 15.3 |
| Compound Z + LPS | 10 | 115 ± 12.4 | 95 ± 10.1 |
| Compound Z + LPS | 50 | 60 ± 8.7 | 45 ± 6.8 |
II. Experimental Protocols
The following are detailed protocols for key experiments in primary neuron cultures.
Primary Neuron Culture Protocol
This protocol describes the isolation and culture of primary hippocampal neurons from embryonic day 18 (E18) rat pups.[4][5]
Materials:
-
E18 pregnant rat
-
Hanks' Balanced Salt Solution (HBSS)
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-L-lysine coated culture plates or coverslips
-
Dissection tools
Procedure:
-
Euthanize the pregnant rat according to institutional guidelines and harvest the embryos.
-
Dissect the hippocampi from the embryonic brains in cold HBSS.
-
Mince the tissue and incubate in 0.25% Trypsin-EDTA for 15 minutes at 37°C.
-
Stop the trypsinization by adding an equal volume of media containing 10% FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in supplemented Neurobasal medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons on poly-L-lysine coated surfaces at a desired density (e.g., 50,000 cells/cm²).
-
Incubate at 37°C in a humidified incubator with 5% CO₂.
-
Change half of the medium every 3-4 days.
Neurite Outgrowth Assay
This protocol outlines the procedure for quantifying neurite outgrowth.[1][6]
Materials:
-
Primary neuron culture (as prepared above)
-
Test compound
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ with NeuronJ plugin)
Procedure:
-
After 24 hours in culture, treat the neurons with various concentrations of the test compound.
-
Incubate for another 48-72 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize with 0.1% Triton X-100 and stain for a neuronal marker (e.g., β-III tubulin).
-
Acquire images of the neurons using a microscope.
-
Using image analysis software, measure the length of the longest neurite for each neuron and count the number of neurite-bearing cells.
-
At least 100 cells per condition should be analyzed from multiple independent experiments.
Neuroprotection Assay (MTT Assay)
This protocol measures cell viability to assess neuroprotection.
Materials:
-
Primary neuron culture
-
Neurotoxin (e.g., glutamate)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
Plate reader
Procedure:
-
Culture primary neurons for 5-7 days.
-
Pre-treat the neurons with the test compound for 2 hours.
-
Add the neurotoxin to induce cell death and incubate for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express cell viability as a percentage of the control (untreated) group.
Anti-Inflammatory Assay (ELISA)
This protocol is for measuring pro-inflammatory cytokine levels.
Materials:
-
Primary neuron-glia co-culture
-
Inflammatory stimulus (e.g., LPS)
-
Test compound
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-1β)
Procedure:
-
Establish primary neuron-glia co-cultures.
-
Treat the cells with the test compound for 2 hours.
-
Add LPS to stimulate an inflammatory response and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the target cytokine.
III. Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: Experimental workflow for assessing a neuroprotective compound.
Caption: PI3K/Akt signaling pathway in neuroprotection.[7][8][9]
Caption: Logical flow of a compound's neuroprotective actions.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Effects of Flavonoids in Common Neurological Disorders Associated with Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 7. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. PI3K/Akt signaling pathway is required for neuroprotection of thalidomide on hypoxic-ischemic cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Lalioside Extraction Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the extraction of Lalioside, a model plant-derived glycoside.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in this compound extraction?
A1: The most critical first step is the proper preparation of the plant material. The material should be dried to prevent enzymatic hydrolysis and degradation of this compound, then finely powdered to increase the surface area available for solvent extraction.[1][2] An optimal particle size is typically smaller than 0.5 mm.[2]
Q2: Which solvent system is best for extracting this compound?
A2: The choice of solvent is crucial and depends on the polarity of this compound. Generally, polar solvents like ethanol, methanol, or mixtures of alcohol and water are effective for extracting glycosides.[3][4] Ethanol is often preferred as it is a green solvent with low toxicity.[3] Adding water to ethanol can improve extraction efficiency for many glycosides.[5] It is recommended to start with a 70-80% ethanol-water mixture.[4]
Q3: My this compound yield is consistently low. What are the most likely causes?
A3: Low yield can be attributed to several factors:
-
Improper Solvent Choice: The solvent may not be optimal for this compound's polarity.
-
Insufficient Extraction Time or Temperature: The extraction may not be running long enough or at a high enough temperature to be efficient.
-
Inadequate Solid-to-Liquid Ratio: Too little solvent for the amount of plant material will result in an incomplete extraction.
-
Degradation: this compound may be degrading during the process due to excessive heat, presence of acids, or enzymatic activity.[6][7][8]
-
Poor Quality Plant Material: The source material may have a naturally low concentration of this compound.
Q4: Can the extraction temperature affect the stability of this compound?
A4: Yes, temperature is a critical factor. While higher temperatures can increase extraction efficiency and solvent penetration, excessive heat can lead to the thermal degradation of glycosides.[7][9] For thermolabile glycosides, extraction temperatures should be kept below 45-50°C.[10][11] It is essential to find an optimal temperature that maximizes yield without causing significant degradation. The effective drying temperature for preserving glycosides in stevia leaves, for instance, is in the range of 40-60°C.[9]
Q5: How can I prevent the degradation of this compound during extraction?
A5: To prevent degradation:
-
Deactivate Enzymes: Heat, such as in hot percolation methods (e.g., Soxhlet), can deactivate enzymes that might hydrolyze the glycosidic bond.[10]
-
Control pH: Glycosidic bonds can be susceptible to hydrolysis under acidic conditions.[6] Maintaining a neutral pH in the extraction solvent can improve stability.
-
Optimize Temperature: Avoid excessively high temperatures that can cause thermal degradation.[7]
-
Limit Extraction Time: Prolonged exposure to even moderate heat can lead to degradation.[12] Modern techniques like ultrasound-assisted extraction (UAE) can reduce extraction times significantly.[13]
Q6: What is a good starting point for the solid-to-liquid ratio?
A6: The solid-to-liquid ratio significantly impacts extraction efficiency. A common starting point is a ratio of 1:10 to 1:30 (g/mL) of plant material to solvent.[14][15] A higher ratio (more solvent) can lead to better extraction but may also require more energy to concentrate the resulting extract. Optimization is necessary for each specific plant material.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No this compound Detected in Crude Extract | Inefficient extraction parameters. | Optimize solvent polarity (test different ethanol/water ratios), increase extraction time, and adjust the solid-to-liquid ratio.[4][5][14] |
| Degradation of this compound. | Lower the extraction temperature (e.g., to <50°C). Check the pH of your solvent; avoid acidic conditions.[6][7][8] Consider using a modern, faster method like Ultrasound-Assisted Extraction (UAE) to reduce exposure time.[13] | |
| Inactive plant material. | Source plant material from a reputable supplier. Test a small sample of a different batch if possible. | |
| Extract is Highly Impure (contains tannins, pigments, etc.) | Non-selective extraction solvent. | While a polar solvent is needed, you may be co-extracting many other polar compounds. A preliminary defatting step with a non-polar solvent like hexane can remove lipids.[16] |
| Lack of purification. | The crude extract requires further purification. Techniques like precipitation with lead acetate (followed by its removal) or column chromatography are necessary to isolate the glycoside.[10][17] | |
| This compound is Present in Extract but Lost During Purification | Irreversible adsorption on column matrix. | Ensure the polarity of your mobile phase is appropriate to elute this compound from the column. Test different stationary phases (e.g., silica gel, C18). |
| Degradation during solvent evaporation. | Use a rotary evaporator under reduced pressure at a low temperature (<40°C) to concentrate the extract and avoid thermal degradation. | |
| Inconsistent Yields Between Batches | Variation in plant material. | Standardize the source, harvest time, and drying process of your plant material. |
| Inconsistent experimental procedure. | Ensure all parameters (particle size, solvent volume, temperature, time) are precisely controlled and documented for each extraction. |
Data Presentation: Optimizing Extraction Parameters
The following tables present hypothetical data illustrating the impact of key parameters on this compound extraction yield.
Table 1: Effect of Solvent Composition on this compound Yield
| Ethanol Concentration (% in water) | This compound Yield (mg/g of dry plant material) |
| 50% | 8.2 ± 0.4 |
| 70% | 12.5 ± 0.6 |
| 80% | 11.8 ± 0.5 |
| 95% | 9.1 ± 0.7 |
| 100% (Absolute Ethanol) | 7.3 ± 0.3 |
| Conditions: Maceration for 24 hours at 40°C, solid-to-liquid ratio 1:20 g/mL. |
Table 2: Effect of Extraction Temperature on this compound Yield and Purity
| Temperature (°C) | This compound Yield (mg/g) | Degradation Product (%) |
| 25°C (Room Temp) | 9.5 ± 0.4 | < 1% |
| 40°C | 12.5 ± 0.5 | 1.5% |
| 60°C | 14.1 ± 0.7 | 8.2% |
| 80°C | 11.2 ± 0.9 | 25.4% |
| Conditions: 70% Ethanol, Maceration for 12 hours, solid-to-liquid ratio 1:20 g/mL. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation: Weigh 10 g of dried, powdered plant material.
-
Solvent Addition: Place the powder in a 500 mL beaker and add 200 mL of 70% ethanol (a 1:20 solid-to-liquid ratio).
-
Ultrasonication: Place the beaker in an ultrasonic bath. Set the sonication power to 200 W and the temperature to 40°C.
-
Extraction: Sonicate for 30 minutes.
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude this compound extract.
-
Storage: Store the crude extract at 4°C for further purification.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound extract in a minimal amount of the mobile phase and load it onto the top of the silica column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., starting with 100% chloroform and gradually increasing the percentage of methanol).
-
Fraction Collection: Collect fractions of the eluate in separate test tubes.
-
Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify which ones contain this compound.
-
Pooling and Concentration: Combine the pure fractions containing this compound and concentrate them using a rotary evaporator.
Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Sample Preparation: Accurately weigh the final purified extract, dissolve it in the mobile phase, and filter it through a 0.45 µm syringe filter.[18]
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector set at the maximum absorbance wavelength for this compound.
-
Injection Volume: 20 µL.
-
-
Analysis: Inject the standard solutions to create a calibration curve. Inject the sample solution.
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: Hypothetical signaling pathway showing this compound's inhibitory effect on the TOR complex.
References
- 1. media.neliti.com [media.neliti.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of solvent extraction on the phytoconstituents and in vitro antioxidant activity properties of leaf extracts of the two selected medicinal plants from Malawi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of solvent type and leaf moisture on extraction efficiency of major steviol glycosides in stevia (var. Levent 93) plant - Repository of the Academy's Library [real.mtak.hu]
- 6. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]
- 7. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacy180.com [pharmacy180.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Glycoside Synthesis
Disclaimer: Detailed synthetic protocols and troubleshooting guides specifically for Lalioside are not extensively documented in publicly available literature. However, as this compound is a glycoside, this guide addresses common challenges and side reactions encountered during glycosylation, the key chemical transformation in its synthesis. The principles and troubleshooting steps outlined here are broadly applicable to the synthesis of this compound and other glycosidic compounds.
Frequently Asked Questions (FAQs)
Q1: My glycosylation reaction is resulting in a low yield of the desired product. What are the common causes and how can I improve it?
Low yields in glycosylation reactions can stem from several factors, including incomplete reaction, degradation of the starting materials or product, and the formation of side products[1][2]. One of the primary challenges is the occurrence of side reactions that consume the glycosyl donor or acceptor[1]. To improve the yield, consider the following:
-
Optimize Reaction Conditions: Temperature, solvent, and the type and amount of promoter used can significantly influence the reaction's outcome[3]. Running reactions at low temperatures can often minimize unwanted side reactions[4]. A systematic approach to optimizing these parameters is crucial.
-
Protecting Group Strategy: The choice of protecting groups on both the glycosyl donor and acceptor is critical. Electron-withdrawing protecting groups can "disarm" the donor, slowing down the reaction, while electron-donating groups can "arm" it, increasing reactivity[5]. Ensure your protecting group strategy is compatible with the reaction conditions.
-
Purity of Reagents: Ensure that all starting materials, including the glycosyl donor, acceptor, and solvents, are of high purity and anhydrous, as trace amounts of water can lead to hydrolysis of the activated donor.
-
Choice of Glycosyl Donor: Different glycosyl donors (e.g., thioglycosides, trichloroacetimidates) have different reactivities and are activated under different conditions[5]. If one type of donor is giving low yields, an alternative may be more successful.
Q2: I am observing the formation of a significant amount of the undesired anomer (e.g., α instead of β). How can I control the stereoselectivity of my glycosylation reaction?
Controlling the stereoselectivity of the glycosidic bond formation is a major challenge in glycan synthesis[4][6]. The formation of either the α- or β-anomer is influenced by several factors:
-
Neighboring Group Participation: A participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the glycosyl donor can shield one face of the molecule, leading to the formation of a 1,2-trans-glycoside[6][7]. For example, a C-2 acetyl group will typically lead to the formation of a β-glycoside in the gluco- and galacto-series.
-
Solvent Effects: The polarity of the solvent can influence the stereochemical outcome. Polar, coordinating solvents like diethyl ether or acetonitrile can favor the formation of the β-glycoside[3].
-
The Anomeric Effect: This effect thermodynamically favors the α-anomer in many cases[5]. To overcome this, reaction conditions that are under kinetic control are often employed.
-
Temperature: Kinetically controlled reactions at low temperatures often favor the formation of β-linked products[3].
Q3: My reaction is producing a significant amount of an orthoester byproduct. What causes this and how can I prevent it?
Orthoester formation is a common side reaction, particularly when using glycosyl donors with a participating acyl group at C-2 under neutral or basic conditions[5]. The orthoester is formed when the glycosyl acceptor attacks the intermediate dioxolanium ion at the C-2 position instead of the anomeric carbon.
To prevent orthoester formation:
-
Maintain Acidic Conditions: Keeping the reaction mixture mildly acidic is crucial, as this promotes the rearrangement of any formed orthoester to the desired glycoside product[5].
-
Choice of Promoter: Certain promoters and reaction conditions are more prone to orthoester formation. A careful selection of the promoter system can minimize this side reaction.
Q4: I am having trouble with the stability of my starting materials or product under the reaction conditions. What can I do?
The stability of the glycosyl donor, acceptor, and the final product can be a significant issue, especially in complex multi-step syntheses[8].
-
Milder Reaction Conditions: If your substrates are sensitive, especially to acidic promoters, consider using milder and neutral glycosylation conditions[9]. This could involve photochemical activation of thioglycosides or the use of organocatalytic systems[9].
-
Protecting Groups: Ensure that all sensitive functional groups on both the donor and acceptor are adequately protected with groups that are stable to the glycosylation conditions[10][11][12].
-
Reaction Time: Prolonged reaction times can lead to the decomposition of glycosyl intermediates[9]. Optimizing the reaction to proceed more quickly can improve the yield of the desired product.
Troubleshooting Guide: Common Side Reactions
| Side Product | Potential Cause | Troubleshooting Steps |
| Anomeric Mixture | Lack of stereocontrol. Non-participating group at C-2. | - Use a participating protecting group at C-2 for 1,2-trans products[6][7].- Optimize solvent and temperature[3].- Consider alternative glycosylation methods. |
| Orthoester | Participating group at C-2. Neutral or basic reaction conditions. | - Maintain mildly acidic reaction conditions[5].- Use a non-participating protecting group at C-2 if the desired product is 1,2-cis. |
| Glycal (elimination product) | Unstable glycosyl donor. Basic conditions. | - Use a more stable glycosyl donor.- Avoid strongly basic conditions. |
| Trehalose-type dimers | Self-condensation of the glycosyl donor. | - Add the glycosyl donor slowly to the reaction mixture containing the acceptor.- Use a less reactive donor. |
| N-glycosyl succinimide | Use of N-halosuccinimide (NXS) as a promoter. | - This side product can sometimes be suppressed by careful control of reaction conditions[1][2].- Consider alternative promoters. |
| Substrate Degradation | Harsh reaction conditions (e.g., strong acid). Lability of protecting groups or lipid chains. | - Employ milder glycosylation protocols[8].- Ensure protecting groups are robust enough for the planned reaction conditions[10]. |
Experimental Protocols
General Protocol for Koenigs-Knorr Glycosylation
The Koenigs-Knorr reaction is a classic method for glycoside synthesis, involving the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a silver or mercury salt[7].
Materials:
-
Glycosyl donor (e.g., acetobromoglucose)
-
Glycosyl acceptor (an alcohol)
-
Promoter (e.g., silver carbonate, silver triflate)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Dissolve the glycosyl acceptor in the anhydrous solvent under an inert atmosphere.
-
Add the promoter to the solution.
-
Cool the reaction mixture to the desired temperature (often 0 °C or lower).
-
Slowly add a solution of the glycosyl donor in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to stir at the set temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench it by filtering off the insoluble silver salts.
-
Wash the filtrate with appropriate aqueous solutions (e.g., sodium bicarbonate, brine) to remove any remaining acid and salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to isolate the desired glycoside.
Visualizations
Caption: A typical experimental workflow for a glycosylation reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Opportunities and challenges in synthetic oligosaccharide and glycoconjugate research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 8. Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oligosaccharide Synthesis and Translational Innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
Minimizing degradation of Lalioside during purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Lalioside during purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, leading to its degradation.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound after purification | Hydrolysis of the glycosidic bond due to acidic or basic conditions. | - Maintain the pH of all solutions within a neutral range (pH 6-8).- Use buffered mobile phases during chromatography.- Avoid strong acids or bases during extraction and purification steps. |
| Enzymatic degradation by glycosidases present in the crude extract. | - Heat the initial extract briefly (e.g., 80°C for 5-10 minutes) to denature enzymes, if this compound is thermally stable under these conditions.- Incorporate enzyme inhibitors during the extraction process.- Perform purification steps at low temperatures (e.g., 4°C). | |
| Oxidative degradation of the phenolic moiety. | - Add antioxidants (e.g., ascorbic acid, BHT) to solvents.- Work under an inert atmosphere (e.g., nitrogen or argon) when possible.- Store extracts and fractions in the dark and at low temperatures. | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products (aglycone and sugar moiety) from hydrolysis. | - Analyze the unknown peaks by mass spectrometry to confirm if they correspond to the aglycone or other degradation products.- Optimize the purification workflow to minimize exposure to harsh pH and high temperatures. |
| Oxidation products appearing as new compounds. | - Compare chromatograms of samples prepared with and without antioxidants.- Use photodiode array (PDA) detection to observe changes in the UV-Vis spectrum that may indicate modification of the phenolic chromophore. | |
| Discoloration of the sample (e.g., browning) | Oxidation and polymerization of the phenolic structure. | - Minimize exposure to light and oxygen.- Use solvents that are de-gassed and stored under inert gas.- Consider the use of chelating agents (e.g., EDTA) to sequester metal ions that can catalyze oxidation. |
| Poor separation from impurities with similar polarity | Presence of structurally related glycosides or isomers. | - Employ high-resolution chromatographic techniques such as High-Speed Countercurrent Chromatography (HSCCC) or preparative HPLC. - Optimize the solvent system for chromatography to improve the separation factor between this compound and the impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound degradation during purification?
A1: As a phenolic glycoside, this compound is primarily susceptible to two main degradation pathways:
-
Hydrolysis: The glycosidic bond linking the sugar moiety to the aglycone can be cleaved under acidic or basic conditions, or by the action of glycosidase enzymes. This results in the formation of the aglycone and the free sugar.
-
Oxidation: The phenolic part of the molecule is prone to oxidation, which can be initiated by exposure to oxygen, light, high temperatures, and the presence of metal ions. This can lead to the formation of quinones and other colored polymerization products.
Q2: What is the optimal pH range to maintain the stability of this compound?
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures can accelerate both hydrolysis and oxidation of this compound. It is advisable to perform all purification steps at room temperature or below (e.g., 4°C) whenever possible. For long-term storage, samples should be kept at -20°C or -80°C.
Q4: Which solvents are recommended for the extraction and purification of this compound?
A4: The choice of solvent depends on the specific purification step.
-
Extraction: Polar solvents such as methanol, ethanol, or mixtures with water are generally effective for extracting glycosides.
-
Chromatography: For techniques like HPLC and HSCCC, various solvent systems can be employed. The selection requires optimization to achieve good separation. A common strategy for phenolic glycosides in HSCCC involves biphasic solvent systems like n-hexane/ethyl acetate/methanol/water.
Q5: How can I prevent enzymatic degradation of this compound?
A5: If the source material contains active glycosidases, these enzymes can degrade this compound. To prevent this:
-
Thermal Inactivation: A brief heat treatment of the initial plant material or extract can denature these enzymes. The thermal stability of this compound itself must be considered.
-
Low-Temperature Processing: Performing extraction and purification at low temperatures (e.g., 4°C) will significantly reduce enzyme activity.
-
Use of Inhibitors: Specific enzyme inhibitors can be added during extraction, although this may complicate downstream purification.
Experimental Protocols
General Protocol for Minimizing this compound Degradation during Purification
-
Extraction:
-
Homogenize the source material in a suitable polar solvent (e.g., 80% methanol in water) at a low temperature (4°C).
-
To minimize oxidation, consider adding an antioxidant such as ascorbic acid (0.1% w/v) to the extraction solvent.
-
If enzymatic degradation is a concern and this compound is sufficiently stable, consider a brief heat shock of the biomass before extraction.
-
Perform the extraction for the minimum time necessary to achieve a good yield.
-
-
Solvent Partitioning (Optional):
-
After removing the extraction solvent under reduced pressure at a low temperature (<40°C), the aqueous residue can be partitioned against a series of solvents with increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to achieve a preliminary fractionation.
-
Ensure all aqueous phases are buffered to a neutral pH during this process.
-
-
Chromatographic Purification:
-
Column Chromatography (CC): For initial cleanup, use a stationary phase like Sephadex LH-20, which separates based on molecular size and polarity.
-
High-Speed Countercurrent Chromatography (HSCCC): This technique is highly recommended for separating polar compounds like this compound as it avoids irreversible adsorption onto a solid support.
-
A typical solvent system to test would be a biphasic mixture of n-hexane, ethyl acetate, methanol, and water. The ratios need to be optimized to achieve a suitable partition coefficient (K) for this compound.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final polishing, reversed-phase (e.g., C18) prep-HPLC can be used.
-
Employ a buffered mobile phase (e.g., water and acetonitrile with a volatile buffer like ammonium formate at pH 6-7).
-
Monitor the elution profile using a UV detector at the absorbance maximum of this compound.
-
-
-
Post-Purification Handling:
-
Remove solvents from the purified fractions at low temperature using a rotary evaporator or freeze-dryer.
-
Store the purified this compound as a solid under an inert atmosphere (argon or nitrogen) at -20°C or lower, protected from light.
-
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Recommended workflow for this compound purification.
Technical Support Center: Addressing Batch-to-Batch Variability of Natural Product Extracts (e.g., Lalioside)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of batch-to-batch variability in natural product extracts, using a hypothetical compound, "Lalioside," as an example.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variations in the biological activity of our this compound extracts from different production batches. What are the potential causes?
Batch-to-batch variability in natural product extracts is a frequent challenge and can stem from a multitude of factors, beginning with the raw plant material and extending through the entire extraction and handling process.[1][2] Key contributing factors include:
-
Botanical and Environmental Factors: The chemical composition of the source plant material can be influenced by genetic variations, geographical location, climate, harvest time, and storage conditions.[1][3]
-
Extraction Process Parameters: Minor deviations in the extraction method, such as solvent composition, temperature, pressure, and extraction time, can lead to significant differences in the final extract's composition and, consequently, its biological activity.[1]
-
Post-Extraction Handling: The stability of the extract can be affected by storage conditions, including temperature, light exposure, and humidity, potentially leading to degradation of active compounds.[1]
Q2: How can we standardize our this compound extracts to ensure more consistent results in our experiments?
Standardization is crucial for obtaining reproducible data.[4][5] A multi-faceted approach is recommended:
-
Raw Material Qualification: Implement strict quality control on the incoming plant material, including botanical identification and chemical fingerprinting.
-
Process Parameter Optimization: Develop and strictly adhere to a standardized extraction protocol with well-defined parameters.
-
Chemical and Biological Fingerprinting: Utilize analytical techniques to create a chemical fingerprint of a "golden batch" and compare subsequent batches against it.[5] Additionally, a simple and rapid bioassay can be used to confirm consistent biological activity.
Troubleshooting Guides
Issue 1: Inconsistent Peak Profiles in HPLC Analysis Between Batches
Symptoms: High-performance liquid chromatography (HPLC) analysis of different this compound extract batches shows significant variations in the number of peaks, their retention times, and their relative areas.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | 1. Review and optimize the extraction solvent system to ensure it is suitable for the polarity of this compound and other key compounds. 2. Increase the extraction time or temperature within validated limits. 3. Consider alternative extraction techniques such as ultrasound-assisted or microwave-assisted extraction for improved efficiency.[6] |
| Degradation of Compounds | 1. Assess the stability of the extract under the current processing and storage conditions. 2. Protect the extract from light and heat during and after extraction. 3. Consider the use of antioxidants if oxidative degradation is suspected. |
| Instrumental Variability | 1. Ensure the HPLC system is properly calibrated and maintained. 2. Use an internal standard to normalize for variations in injection volume and detector response. 3. Perform a system suitability test before each analytical run. |
Issue 2: Formation of an Emulsion During Liquid-Liquid Extraction
Symptoms: During the liquid-liquid extraction step of this compound purification, a stable emulsion forms between the aqueous and organic layers, making phase separation difficult and leading to product loss.[7]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration of Surfactant-like Molecules | 1. Gently swirl or rock the separatory funnel instead of vigorous shaking to minimize emulsion formation.[7] 2. Add a saturated sodium chloride solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[7] |
| Presence of Particulate Matter | 1. Filter the initial extract to remove any suspended solids before performing the liquid-liquid extraction. |
| Inappropriate Solvent Choice | 1. Experiment with different organic solvents to find a system that provides good partitioning of this compound while minimizing emulsion formation.[8] |
Experimental Protocols
Protocol 1: Standardized Extraction of this compound
-
Plant Material Preparation:
-
Dry the authenticated plant material at 40°C for 48 hours.
-
Grind the dried material to a fine powder (e.g., 40 mesh).
-
-
Extraction:
-
Macerate 100 g of the powdered plant material in 1 L of 80% ethanol with constant stirring for 24 hours at room temperature.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure at 45°C using a rotary evaporator to obtain the crude extract.
-
-
Quality Control:
-
Perform HPLC analysis on a small sample of the crude extract to confirm the presence of the target compound and to generate a chemical fingerprint.
-
Store the dried extract in an airtight, light-resistant container at -20°C.
-
Protocol 2: HPLC Fingerprinting of this compound Extracts
-
Sample Preparation:
-
Dissolve 10 mg of the dried this compound extract in 1 mL of methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient Program: Start with 10% B, increase to 90% B over 30 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Compare the chromatogram of the test batch to the chromatogram of a reference or "golden batch."
-
Pay close attention to the retention times and relative peak areas of characteristic peaks.
-
Visualizations
Caption: Factors contributing to batch-to-batch variability.
Caption: A generalized experimental workflow for extraction.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. bioengineer.org [bioengineer.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mechanical.celnet.in [mechanical.celnet.in]
- 5. Advances in Fingerprint Analysis for Standardization and Quality Control of Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Initial and Bulk Extraction of Natural Products Isolation | Springer Nature Experiments [experiments.springernature.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
Technical Support Center: Enhancing the Bioavailability of Lalioside for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the bioavailability of Lalioside in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is a naturally occurring glycoside that has shown potential as a potent accelerator of neurite outgrowth. Like many natural glycosides, this compound's therapeutic potential can be limited by poor oral bioavailability. This is often due to a combination of factors including low aqueous solubility, poor membrane permeability, and susceptibility to enzymatic degradation in the gastrointestinal tract and first-pass metabolism in the liver. Enhancing its bioavailability is crucial for achieving therapeutic concentrations at the target site in vivo.
Q2: What are the primary barriers to the oral bioavailability of glycosides like this compound?
The primary barriers include:
-
Low Aqueous Solubility: The presence of a sugar moiety can increase polarity, but the overall solubility of the aglycone structure might be low.
-
Poor Permeability: The relatively large molecular size and hydrophilic nature of the glycoside can hinder its passive diffusion across the intestinal epithelium.
-
Enzymatic Degradation: Glycosidases in the gut microbiota can cleave the sugar moiety, leading to the formation of an aglycone which may have different absorption and activity profiles.
-
First-Pass Metabolism: After absorption, this compound may be rapidly metabolized in the liver before reaching systemic circulation, reducing its overall bioavailability.
Q3: What are the most common strategies to enhance the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to overcome the challenges of low solubility and permeability.[1][2][3] These include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio, which can enhance the dissolution rate.[1][4]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution by creating an amorphous form.[3]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and nanoemulsions can improve the solubility and absorption of lipophilic compounds.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, increasing its solubility and stability.[1][4]
-
Use of Co-solvents and Surfactants: These can be used in liquid formulations to increase the solubility of the compound.[3][4]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their in vivo studies with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no detectable plasma concentration of this compound after oral administration. | Poor aqueous solubility leading to limited dissolution. | 1. Formulation Optimization: Employ solubility enhancement techniques such as preparing a solid dispersion or using a lipid-based formulation. 2. Particle Size Reduction: Utilize micronization or nanosuspension techniques to increase the surface area for dissolution. |
| Poor membrane permeability. | 1. Permeability Enhancers: Include safe and effective permeation enhancers in the formulation. 2. Lipid-Based Formulations: Formulations like SEDDS can facilitate absorption through the lymphatic pathway. | |
| Extensive first-pass metabolism. | 1. Route of Administration: Consider alternative routes like intraperitoneal or intravenous injection to bypass the first-pass effect for initial efficacy studies. 2. Co-administration with Inhibitors: Investigate co-administration with inhibitors of relevant metabolic enzymes (use with caution and appropriate ethical approval). | |
| High variability in plasma concentrations between individual animals. | Inconsistent food intake affecting absorption. | 1. Standardize Feeding Protocol: Ensure a consistent fasting period before and after drug administration. 2. Formulation Robustness: Develop a formulation that is less susceptible to food effects, such as a self-microemulsifying drug delivery system (SMEDDS). |
| Genetic variability in metabolic enzymes. | 1. Use of Inbred Strains: Employ inbred animal strains to minimize genetic variability. 2. Larger Sample Size: Increase the number of animals per group to improve statistical power. | |
| Degradation of this compound in the formulation or gastrointestinal tract. | Hydrolysis of the glycosidic bond. | 1. pH Optimization: Formulate this compound at a pH where it exhibits maximum stability. 2. Enteric Coating: For solid dosage forms, an enteric coating can protect the compound from the acidic environment of the stomach. |
| Enzymatic degradation by gut microbiota. | 1. Co-administration with Antibiotics: In preclinical studies, co-administration with a cocktail of antibiotics can reduce the gut microbial load (consider the impact on the animal model). 2. Prodrug Approach: Design a prodrug of this compound that is resistant to enzymatic cleavage and is converted to the active form after absorption. |
Data Presentation
The following tables present hypothetical but realistic quantitative data for this compound based on typical values for natural glycosides. This data is for illustrative purposes to guide researchers in their experimental design and data interpretation.
Table 1: Physicochemical Properties of this compound (Illustrative)
| Property | Value | Method |
| Molecular Weight | 346.29 g/mol | Mass Spectrometry |
| LogP (predicted) | -1.1 | XLogP3 |
| Aqueous Solubility (pH 7.4) | 0.05 mg/mL | Shake-flask method |
| Permeability (Papp, Caco-2) | 0.5 x 10⁻⁶ cm/s | Caco-2 cell monolayer assay |
Table 2: Pharmacokinetic Parameters of this compound in Rats After Oral Administration (10 mg/kg) (Illustrative)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | 50 ± 15 | 2.0 ± 0.5 | 200 ± 50 | < 1 |
| Solid Dispersion | 250 ± 60 | 1.5 ± 0.5 | 1200 ± 300 | 5 |
| Nanoemulsion | 800 ± 150 | 1.0 ± 0.3 | 4500 ± 900 | 18 |
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a this compound formulation.
Materials:
-
This compound formulation (e.g., aqueous suspension, solid dispersion, nanoemulsion)
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant, e.g., EDTA)
-
Centrifuge
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Methodology:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Fasting: Fast the rats overnight (12-18 hours) before the experiment, with free access to water.
-
Dosing:
-
Oral Group: Administer the this compound formulation orally via gavage at a dose of 10 mg/kg.
-
Intravenous Group: Administer a solubilized form of this compound intravenously via the tail vein at a dose of 1 mg/kg to determine absolute bioavailability.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing.
-
Plasma Preparation: Immediately centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability using the formula: F (%) = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound in vitro.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well plates)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound solution in HBSS
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical method for this compound quantification (e.g., LC-MS/MS)
Methodology:
-
Cell Culture: Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. TEER values should be >250 Ω·cm².
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions. The apparent permeability (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the this compound solution (e.g., 10 µM) to the apical (A) compartment.
-
Add fresh HBSS to the basolateral (B) compartment.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Replace the volume removed with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay in the reverse direction to determine the efflux ratio. Add the this compound solution to the basolateral compartment and collect samples from the apical compartment.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration.
-
Efflux Ratio Calculation: Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio >2 suggests the involvement of active efflux transporters.
Mandatory Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
Caption: A potential signaling pathway for this compound-induced neurite outgrowth.
References
- 1. A MAP Kinase-Signaling Pathway Mediates Neurite Outgrowth on L1 and Requires Src-Dependent Endocytosis | Journal of Neuroscience [jneurosci.org]
- 2. Regulation of neurite outgrowth by Gi/o signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt signaling and neurite outgrowth: Insights and questions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Rho signaling pathway improves neurite outgrowth and neuronal differentiation of mouse neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Lalioside-Associated Cell Toxicity
Disclaimer: Currently, there is a notable absence of specific published data on the cellular toxicity of high concentrations of Lalioside. The following troubleshooting guide and frequently asked questions (FAQs) are based on general principles of cell culture and the known behaviors of structurally related compounds, such as other flavonoids and glycosides. This information is intended to serve as a general resource for researchers and should be adapted to specific experimental contexts.
Troubleshooting Guide
Researchers encountering unexpected cell toxicity when using high concentrations of this compound can consult the following table for potential causes and recommended solutions.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Rapid decline in cell viability shortly after treatment | Acute Cytotoxicity: The concentration of this compound may be excessively high, leading to immediate damage to cell membranes or critical cellular functions. | - Perform a dose-response curve: Test a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) to determine the IC50 (half-maximal inhibitory concentration).- Reduce incubation time: Shorten the exposure duration to assess if the toxicity is time-dependent. |
| Increased number of floating, rounded cells | Induction of Apoptosis: High concentrations of natural compounds can trigger programmed cell death. | - Perform an apoptosis assay: Use techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptotic and necrotic cells.- Western blot for apoptosis markers: Analyze the expression of key apoptotic proteins such as cleaved caspase-3, cleaved PARP, Bax, and Bcl-2. |
| Changes in cell morphology (e.g., shrinkage, blebbing) | Apoptotic or Necrotic Cell Death: These morphological changes are characteristic of cells undergoing programmed cell death or necrosis. | - Microscopic examination: Regularly observe cell morphology under a microscope after treatment.- Cytotoxicity assay: Utilize assays like LDH (lactate dehydrogenase) release to differentiate between apoptosis and necrosis. |
| Reduced metabolic activity (e.g., in MTT or XTT assays) | Mitochondrial Dysfunction: The compound may be interfering with mitochondrial respiration, a common mechanism for flavonoid-like molecules. | - Measure mitochondrial membrane potential: Use fluorescent dyes like JC-1 or TMRE to assess mitochondrial health.- Seahorse assay: Analyze cellular respiration and mitochondrial function in real-time. |
| Inconsistent results between experiments | Compound Stability and Solubility: this compound may degrade or precipitate in culture media at high concentrations. | - Check solubility: Visually inspect the media for any precipitation after adding this compound. Consider using a solubilizing agent like DMSO, ensuring the final concentration of the solvent is non-toxic to the cells.- Prepare fresh solutions: Always prepare fresh stock solutions of this compound for each experiment to avoid degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: As there is no established "safe" concentration for this compound, it is crucial to perform a dose-response study. Based on studies of other glycosidic flavonoids, a starting range of 1 µM to 100 µM is often used. However, this should be optimized for your specific cell line and experimental endpoint.
Q2: High concentrations of my this compound solution are causing cell death, even in my vehicle control. What could be the issue?
A2: If your vehicle control (e.g., DMSO) is causing toxicity, the concentration of the solvent itself is likely too high. A general rule is to keep the final concentration of DMSO below 0.5% (v/v) in the cell culture medium. You may need to prepare a more concentrated stock of this compound to achieve your desired final concentration while keeping the DMSO level low.
Q3: How can I determine if this compound is inducing apoptosis or necrosis in my cell line?
A3: The most common method to differentiate between apoptosis and necrosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Annexin V positive / PI negative: Early apoptotic cells
-
Annexin V positive / PI positive: Late apoptotic/necrotic cells
-
Annexin V negative / PI positive: Necrotic cells
Additionally, analyzing the activation of caspases (key mediators of apoptosis) through western blotting or specific activity assays can confirm the apoptotic pathway.
Q4: Could the observed toxicity be related to oxidative stress?
A4: Many flavonoid-like compounds can induce the production of reactive oxygen species (ROS) at high concentrations, leading to oxidative stress and cell death. You can measure intracellular ROS levels using fluorescent probes like DCFDA (2',7'-dichlorofluorescin diacetate).
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the different concentrations of this compound and the vehicle control. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessment of Apoptosis by Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (including a toxic concentration) and controls for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Visualizing Potential Mechanisms
The following diagrams illustrate potential pathways and workflows relevant to investigating cell toxicity induced by novel compounds like this compound.
Caption: Potential intrinsic apoptosis pathway induced by high-concentration this compound.
Caption: Logical workflow for troubleshooting this compound-induced cell toxicity.
Technical Support Center: Optimizing HPLC Methods for Lalioside Analysis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to enhance the peak resolution of Lalioside in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to improve poor resolution of the this compound peak?
A1: Begin by ensuring your system is properly prepared. This includes proper sample preparation, such as filtration to remove particulates, which can improve resolution.[1] Next, systematically evaluate and optimize the three key factors that influence HPLC peak resolution: retention factor (k), selectivity (α), and column efficiency (N). It is recommended to change only one parameter at a time to accurately assess its impact.[1]
Q2: My this compound peak is showing significant tailing. What are the common causes and solutions?
A2: Peak tailing, where the latter half of the peak is broader than the front, can be caused by several factors. Common reasons include secondary interactions between this compound and the stationary phase, column overload, or issues with the mobile phase pH. To address this, consider the following:
-
Mobile Phase pH: The phenolic hydroxyl groups in this compound can interact with residual silanols on the column packing. Adjusting the mobile phase pH with a suitable buffer (e.g., phosphate or formate) can suppress this interaction and improve peak shape.[2][3]
-
Column Overload: Injecting too high a concentration of this compound can lead to peak tailing.[4] Try reducing the injection volume or diluting the sample.
-
Guard Column: A contaminated or inappropriate guard cartridge can cause peak distortion that affects all analytes.[4] Ensure you are using a guard column with a packing material similar to your analytical column and replace it if necessary.[4]
Q3: I am observing peak fronting for my this compound standard. What could be the issue?
A3: Peak fronting, where the front of the peak is less steep than the back, is often indicative of specific issues within the HPLC system or with the sample itself.[5] Potential causes include:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak fronting.[5] Ideally, dissolve your this compound standard in the initial mobile phase.
-
Column Overloading: Similar to peak tailing, overloading the column with too much sample can also manifest as peak fronting.[5] A tenfold dilution of the sample can help determine if this is the cause.[6]
-
Column Degradation: Physical damage to the column inlet or a void in the packing material can result in distorted peak shapes, including fronting.[6] This would likely affect all peaks in the chromatogram.
Q4: Can changing the organic modifier in the mobile phase improve the resolution of this compound from impurities?
A4: Yes, changing the organic modifier is a powerful tool for altering selectivity (α), which is often the most effective way to improve resolution. If you are using acetonitrile, consider switching to methanol or vice versa. These solvents exhibit different selectivities and can change the elution order of closely eluting compounds, potentially resolving your this compound peak from co-eluting impurities.
Troubleshooting Guides
Issue 1: Co-elution of this compound with an Impurity
This guide provides a systematic approach to resolving co-eluting peaks.
Experimental Protocol:
-
Initial Assessment: Confirm co-elution by observing the peak shape. A lack of baseline separation between peaks is the primary indicator.[1]
-
Selectivity Modification:
-
Mobile Phase Composition: Alter the ratio of the organic modifier to the aqueous phase. For reversed-phase HPLC, decreasing the organic solvent percentage will increase retention times and may improve separation.
-
Organic Modifier Substitution: If adjusting the ratio is insufficient, switch the organic modifier (e.g., from acetonitrile to methanol).
-
pH Adjustment: Given this compound's phenolic structure, modifying the mobile phase pH can alter its ionization state and improve selectivity. Experiment with a pH range of 2.5-4.5.
-
-
Efficiency Enhancement:
-
Column Particle Size: If available, switch to a column with a smaller particle size (e.g., from 5 µm to 3 µm or sub-2 µm). Smaller particles lead to higher column efficiency and sharper peaks.
-
Column Length: Increase the column length to provide more theoretical plates and enhance separation.[2]
-
-
Temperature Optimization:
Data Presentation:
| Parameter | Initial Condition | Modified Condition 1 | Modified Condition 2 | Modified Condition 3 |
| Mobile Phase | 60:40 ACN:H₂O | 50:50 ACN:H₂O | 50:50 MeOH:H₂O | 50:50 ACN:H₂O (pH 3.0) |
| Resolution (Rs) | 0.8 | 1.1 | 1.4 | 1.6 |
| This compound Retention Time (min) | 5.2 | 7.8 | 8.5 | 7.5 |
| Peak Tailing Factor | 1.3 | 1.2 | 1.1 | 1.0 |
Issue 2: Poor this compound Peak Shape (Tailing or Fronting)
This guide outlines steps to diagnose and correct asymmetrical peaks.
Experimental Protocol:
-
Diagnose the Problem:
-
Tailing: The peak has a gradual return to the baseline.
-
Fronting: The peak has a gradual rise from the baseline.
-
-
Troubleshooting Steps for Tailing:
-
Reduce Sample Concentration: Prepare a serial dilution of your this compound sample (e.g., 1:10, 1:100) and inject. If peak shape improves, the original sample was overloaded.
-
Adjust Mobile Phase pH: Add a buffer (e.g., 0.1% formic acid or ammonium formate) to the mobile phase to control the ionization of this compound and minimize secondary interactions with the stationary phase.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any strongly retained compounds.
-
-
Troubleshooting Steps for Fronting:
-
Match Sample Solvent to Mobile Phase: Re-dissolve the this compound standard in the initial mobile phase composition.
-
Check for System Voids: Inspect all fittings and connections for dead volume.[6] A void at the column inlet can cause peak fronting.[6]
-
Evaluate for Co-elution: A hidden co-eluting peak can sometimes manifest as peak fronting.[6] Altering the mobile phase composition may reveal the second peak.[6]
-
Data Presentation:
| Observation | Potential Cause | Recommended Action |
| Peak Tailing | Column Overload | Decrease injection volume/concentration.[4] |
| Secondary Silanol Interactions | Add a buffer or adjust mobile phase pH. | |
| Column Contamination | Flush the column with a strong solvent. | |
| Peak Fronting | Sample Solvent Mismatch | Dissolve sample in the mobile phase.[5] |
| Column Void/Damage | Inspect connections; replace the column if necessary.[6] | |
| Co-eluting Impurity | Modify mobile phase to separate peaks.[6] |
Visualizations
Caption: Troubleshooting workflow for poor this compound peak resolution.
Caption: Hierarchy of parameters for HPLC method development.
References
- 1. This compound | C14H18O10 | CID 189452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tyledoside D | C31H40O11 | CID 132581133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. C-nitroso compounds: synthesis, physicochemical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elatoside C | C53H84O23 | CID 101658259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 116964-03-5 | Benchchem [benchchem.com]
Validation & Comparative
Validating Neuroprotective Effects: A Comparative Guide
Introduction
The quest for effective neuroprotective agents is a cornerstone of modern neuroscience and drug development. Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), along with acute neurological injuries like stroke, represent a significant and growing global health burden. The development of compounds that can mitigate or prevent neuronal damage is therefore of paramount importance. This guide provides a framework for evaluating the neuroprotective effects of novel compounds, using the placeholder "Lalioside" as an example, and compares its hypothetical performance against established neuroprotective agents. All data presented for "this compound" is illustrative and intended to serve as a template for analysis.
Comparative Analysis of Neuroprotective Efficacy
A direct comparison of a novel compound's efficacy against standard neuroprotective agents is crucial for validating its potential. The following tables summarize hypothetical data for this compound in key in vitro neuroprotection assays, benchmarked against well-known compounds.
Table 1: In Vitro Neuroprotection Against Glutamate-Induced Excitotoxicity in HT22 Cells
| Compound | Concentration (µM) | Neuronal Viability (%) | Fold Change vs. Control |
| Control (Glutamate) | - | 50 ± 5 | 1.0 |
| This compound | 1 | 65 ± 4 | 1.3 |
| 10 | 85 ± 6 | 1.7 | |
| 50 | 92 ± 5 | 1.84 | |
| Edaravone | 10 | 88 ± 5 | 1.76 |
| Resveratrol | 10 | 75 ± 7 | 1.5 |
Table 2: Inhibition of Oxidative Stress (ROS Production) in SH-SY5Y Cells
| Compound | Concentration (µM) | ROS Level (% of Control) | Inhibition (%) |
| Control (H₂O₂) | - | 100 ± 8 | 0 |
| This compound | 1 | 78 ± 6 | 22 |
| 10 | 55 ± 5 | 45 | |
| 50 | 42 ± 4 | 58 | |
| N-Acetylcysteine (NAC) | 1000 | 45 ± 7 | 55 |
| Curcumin | 10 | 60 ± 5 | 40 |
Table 3: Anti-Apoptotic Activity (Caspase-3 Inhibition) in Primary Cortical Neurons
| Compound | Concentration (µM) | Caspase-3 Activity (% of Control) | Inhibition (%) |
| Control (Staurosporine) | - | 100 ± 10 | 0 |
| This compound | 1 | 82 ± 7 | 18 |
| 10 | 60 ± 6 | 40 | |
| 50 | 45 ± 5 | 55 | |
| Z-VAD-FMK | 20 | 30 ± 4 | 70 |
| Ginsenoside Rg1 | 10 | 65 ± 8 | 35 |
Experimental Protocols
Detailed and reproducible methodologies are fundamental to the validation of neuroprotective effects. Below are the protocols for the key experiments cited in this guide.
In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity
-
Cell Line: HT22 mouse hippocampal neuronal cells.
-
Method:
-
Seed HT22 cells in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or a reference compound for 2 hours.
-
Induce excitotoxicity by adding glutamate to a final concentration of 5 mM.[1]
-
Incubate for 24 hours.
-
Assess cell viability using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Read absorbance at 570 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Line: SH-SY5Y human neuroblastoma cells.
-
Method:
-
Plate SH-SY5Y cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound or a reference compound for 1 hour.
-
Induce oxidative stress with 100 µM H₂O₂ for 1 hour.
-
Load cells with 10 µM 2',7'-dichlorofluorescein diacetate (DCFDA) for 30 minutes.
-
Measure fluorescence (excitation 485 nm, emission 535 nm) using a plate reader.
-
-
Data Analysis: ROS levels are quantified as the fluorescence intensity relative to the vehicle-treated control.
Caspase-3 Activity Assay
-
Cell Culture: Primary cortical neurons isolated from E18 rat embryos.
-
Method:
-
Culture primary neurons for 7 days in vitro.
-
Pre-treat neurons with this compound or a reference compound for 2 hours.
-
Induce apoptosis with 1 µM staurosporine for 6 hours.
-
Lyse the cells and measure caspase-3 activity using a fluorometric substrate (e.g., Ac-DEVD-AMC).
-
Quantify the release of AMC (aminomethyl coumarin) at an excitation/emission of 380/460 nm.
-
-
Data Analysis: Caspase-3 activity is normalized to the total protein concentration and expressed as a percentage of the staurosporine-treated control.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by a neuroprotective compound is critical for its development. Many neuroprotective agents exert their effects through common signaling cascades that regulate cell survival, inflammation, and oxidative stress.
The Nrf2/ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[2][3] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity.[3] Many natural products, including flavonoids and polyphenols, are known to activate this pathway.[3][4]
Experimental Workflow for Validating Neuroprotective Compounds
The validation of a potential neuroprotective agent follows a structured workflow, beginning with in vitro screening and progressing to more complex in vivo models.
References
Unveiling the Anti-Cancer Potential of Lalioside: A Comparative Analysis Across Diverse Cell Lines
For Immediate Release
A comprehensive review of the anti-cancer compound Lalioside (also known as Loliolide) reveals its potent and selective activity against various cancer cell lines. This guide synthesizes available data on its efficacy, delves into its mechanism of action, and provides detailed experimental protocols for researchers in oncology and drug development.
This compound, a naturally occurring monoterpenoid lactone, has demonstrated significant promise as a cytotoxic and anti-proliferative agent. This report provides a cross-validation of its activity, offering a comparative analysis of its effects on different cancer cell lines and presenting supporting experimental data to guide future research.
Comparative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic effects of this compound and its stereoisomer, epi-Loliolide, have been evaluated in several cancer cell lines, demonstrating notable efficacy, particularly against hepatocellular carcinoma. While comprehensive data across a wide spectrum of cell lines remains an area of active research, existing studies provide a strong foundation for its anti-cancer profile.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| HepG2 | Hepatocellular Carcinoma | 21.8 (this compound), 25.4 (epi-Loliolide) | [1] |
| HeLa | Cervical Cancer | 100 (this compound), 100 (epi-Loliolide) | [1] |
| MEF | Mouse Embryonic Fibroblast (Non-cancerous) | 1000 (this compound), 1000 (epi-Loliolide) | [1] |
Note: The higher IC50 values in the non-cancerous MEF cell line suggest a degree of selectivity of this compound for cancer cells.[1] Further research is warranted to expand this comparative analysis to other prevalent cancer cell lines such as A549 (lung), MCF-7 (breast), and HCT116 (colon).
Mechanism of Action: Targeting Key Signaling Pathways in Cancer Progression
This compound exerts its anti-cancer effects by modulating critical signaling pathways involved in cancer cell proliferation, migration, and invasion. A key mechanism is the inhibition of the CXCL12/CXCR4/CXCR7 signaling axis, which plays a pivotal role in tumor metastasis.
By downregulating the expression of the chemokine receptors CXCR4 and CXCR7, this compound disrupts the communication between cancer cells and their microenvironment, thereby impeding their ability to migrate and invade surrounding tissues.
Furthermore, this compound has been shown to suppress the expression of Manganese Superoxide Dismutase (MnSOD), an antioxidant enzyme often overexpressed in cancer cells, contributing to their survival and resistance to therapy. The inhibition of MnSOD by this compound leads to increased oxidative stress within the cancer cells, ultimately triggering apoptosis.
Below is a diagram illustrating the proposed signaling pathway affected by this compound.
References
A Comparative Guide to the Structure-Activity Relationship of Oleanane-Type Saponin Derivatives
For Researchers, Scientists, and Drug Development Professionals
Oleanane-type triterpenoid saponins, a diverse class of natural products, have garnered significant attention for their broad spectrum of pharmacological activities. While direct structure-activity relationship (SAR) studies on Lalioside and its derivatives are limited in publicly available literature, a comprehensive analysis of related oleanane saponins can provide valuable insights into the key structural features governing their biological effects. This guide offers a comparative overview of the cytotoxic, anti-inflammatory, and antimicrobial activities of various oleanane-type saponin derivatives, supported by experimental data and detailed methodologies.
I. Comparative Biological Activity of Oleanane-Type Saponins
The biological activity of oleanane saponins is intricately linked to the nature and position of substituents on the triterpenoid core and the composition of the sugar moieties.
Table 1: Comparative Cytotoxicity of Oleanane-Type Saponins against Various Cancer Cell Lines
| Compound | Aglycone | Sugar Moiety at C3 | Other Substituents | Cell Line | IC50 (µM) |
| Oleanolic Acid | Oleanolic Acid | None | - | Various | Varies |
| Calenduloside E | Oleanolic Acid | GlcA | - | Various | Potent |
| Chikusetsusaponin IVa | Oleanolic Acid | GlcA-Xyl | - | Various | Moderate |
| Momordin Ic | Oleanolic Acid | GlcA | - | Various | Potent |
| Stipuleanoside R1 | Oleanane | Complex Oligosaccharide | - | HL-60 | Not specified |
| Stipuleanoside R2 | Oleanane | Complex Oligosaccharide | - | HL-60 | Not specified |
| Saponin 12b | Oleanane | Pentasaccharide | - | RAW 264.7 | 1.2 (Anti-inflammatory) |
Note: This table is a synthesis of data from multiple sources. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
From the data, a few key SAR observations can be made for cytotoxicity:
-
The presence of a free carboxyl group at C-28 in the aglycone is often important for activity.
-
Monodesmosidic saponins (with a single sugar chain, typically at C3) with a glucuronic acid (GlcA) moiety, such as Calenduloside E and Momordin Ic, generally exhibit higher cytotoxicity than their bidesmosidic counterparts or the aglycone alone.[1]
-
The addition of other sugar units, like xylose, to the glucuronic acid can modulate the cytotoxic activity, with effects varying depending on the cancer cell line.[1]
Table 2: Comparative Anti-inflammatory Activity of Oleanane-Type Saponins
| Compound | Aglycone | Sugar Moiety | Assay | IC50 (µM) |
| Oleanolic Acid Derivative 8 | Oleanolic Acid | Disaccharide | NF-κB Inhibition | 10.2 |
| Oleanolic Acid Derivative 10 | Oleanolic Acid | Trisaccharide | NF-κB Inhibition | 3.1 |
| Oleanolic Acid Derivative 11 | Oleanolic Acid | Trisaccharide | NF-κB Inhibition | 4.5 |
| Saponin 12a | Oleanane | Complex Oligosaccharide | NO Inhibition | 42.1 |
| Saponin 12b | Oleanane | Pentasaccharide | NO Inhibition | 1.2 |
Note: This table is a synthesis of data from multiple sources. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
For anti-inflammatory activity, the following SAR trends are notable:
-
Oleanane-type saponins can inhibit key inflammatory mediators like NF-κB and nitric oxide (NO).[2][3]
-
The complexity and composition of the sugar chain significantly influence the anti-inflammatory potency. For instance, saponin 12b, with a pentasaccharide chain, is significantly more potent at inhibiting NO production than saponin 12a.[2]
Table 3: Comparative Antimicrobial Activity of Oleanane-Type Triterpenoids
| Compound/Derivative | Target Microorganism | MIC (µg/mL) |
| Oleanolic Acid | Gram-positive bacteria | Varies |
| Ursolic Acid | Gram-positive bacteria | Varies |
| Oleanolic acid with 3-N-polyamino-3-deoxy-substituents | S. aureus, S. faecalis, B. cereus | 3.125 - 200 |
| Oleanolic acid with 3-N-polyamino-3-deoxy-substituents | E. coli, P. aeruginosa, S. enterica | 6.25 - 200 |
| C-29 Oxygenated Oleanane Triterpenoid (1) | Methicillin-resistant S. aureus | Active |
Note: This table is a synthesis of data from multiple sources. MIC values are highly dependent on the specific microbial strain and assay conditions.
Key SAR points for antimicrobial activity include:
-
Oleanolic and ursolic acids, common oleanane aglycones, generally exhibit broad-spectrum activity, particularly against Gram-positive bacteria.[4]
-
Modifications at the C3 position of the oleanane skeleton, such as the introduction of nitrogen-containing side chains, can enhance antibacterial activity.[5]
-
Oxygenation at other positions, like C-29, can also contribute to antimicrobial effects.[6]
II. Signaling Pathways and Experimental Workflows
The biological activities of oleanane saponins are mediated through various cellular signaling pathways. The following diagrams illustrate some of the key mechanisms and experimental procedures used to assess these activities.
References
- 1. Selectivity Screening and Structure–Cytotoxic Activity Observations of Selected Oleanolic Acid (OA)-Type Saponins from … [ouci.dntb.gov.ua]
- 2. Saponins of Selected Triterpenoids as Potential Therapeutic Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oleanane-triterpenoids from Panax stipuleanatus inhibit NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of Oleanolic and Ursolic Acids: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of C-29 oxygenated oleanane triterpenoids and a (+)-muurolene type sesquiterpenoid from the fruiting bodies of Fuscoporia torulosa and their bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Lalioside's Mechanism of Action: A Comparative Analysis
To our valued audience of researchers, scientists, and drug development professionals, an important note precedes this guide. Following a comprehensive search of publicly available scientific literature, no specific studies detailing the mechanism of action, independent verification, or comparative performance of a compound explicitly identified as "Lalioside" could be retrieved. The information presented herein is therefore based on the activities of structurally related compounds, specifically phloroglucinol glucosides, to provide a potential, albeit unverified, framework for understanding what this compound's mechanism of action could be. All data and pathways described below are extrapolated from research on these related compounds and should not be considered as direct evidence of this compound's specific biological functions.
Introduction
This compound is identified as a phloroglucinol glucoside. Compounds within this chemical class, isolated from various natural sources, have demonstrated a range of biological activities, most notably antioxidant and cytotoxic effects. This guide will therefore explore the potential mechanisms of action for this compound based on the established activities of similar phloroglucinol derivatives. We will present potential experimental frameworks for verification and compare these hypothetical mechanisms with those of other compounds exhibiting similar biological effects.
Hypothetical Mechanism of Action: A Dual Role in Cellular Health
Based on the activities of related phloroglucinol glucosides, this compound could potentially exert its biological effects through two primary mechanisms:
-
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
-
Cytotoxic Activity: By inducing apoptosis in cancer cell lines.
These two mechanisms are not mutually exclusive and may be interconnected. For instance, the modulation of cellular redox status can influence apoptotic signaling pathways.
Comparison of Potential Activities
For the purpose of this guide, we will compare the hypothetical activities of this compound with two well-characterized compounds: Ascorbic Acid (Vitamin C) , a standard antioxidant, and Doxorubicin , a common chemotherapeutic agent with known cytotoxic effects.
Table 1: Comparative Analysis of Potential Biological Activities
| Parameter | Hypothetical this compound | Ascorbic Acid | Doxorubicin |
| Primary Mechanism | Antioxidant, Cytotoxic | Antioxidant | Cytotoxic |
| Target | Free radicals, Cancer cells | Free radicals | DNA Topoisomerase II |
| Mode of Action | Direct radical scavenging, Induction of apoptosis | Electron donation to neutralize free radicals | Intercalation into DNA, Inhibition of topoisomerase II, Generation of reactive oxygen species |
| In Vitro Efficacy (IC50) | To be determined | Varies by assay | Nanomolar to micromolar range depending on cell line |
Experimental Protocols for Verification
To independently verify the proposed mechanisms of action for this compound, a series of in vitro experiments would be essential.
Experiment 1: Assessment of Antioxidant Activity
Objective: To quantify the free radical scavenging potential of this compound.
Methodology:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Create a series of dilutions of the this compound stock solution.
-
In a 96-well plate, add a fixed volume of DPPH solution to each dilution of this compound.
-
Include Ascorbic Acid as a positive control and a solvent blank.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity and determine the IC50 value.
-
-
Cellular Antioxidant Assay (CAA):
-
Culture a suitable cell line (e.g., HepG2) in a 96-well plate.
-
Load the cells with a fluorescent probe (e.g., DCFH-DA) that becomes fluorescent upon oxidation.
-
Treat the cells with various concentrations of this compound and a known peroxide generator (e.g., AAPH).
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the ability of this compound to prevent or reduce intracellular oxidation.
-
Experiment 2: Evaluation of Cytotoxic Effects
Objective: To determine if this compound induces cell death in cancer cell lines.
Methodology:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
Seed cancer cell lines (e.g., HCT-116, Hep-G2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Include Doxorubicin as a positive control and a solvent control.
-
Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with this compound at its IC50 concentration for a predetermined time.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (PI positive).
-
Visualizing Potential Pathways and Workflows
To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.
A Comparative Analysis of Lalioside and Nerve Growth Factor (NGF) in Neuronal Differentiation: A Data-Deficient Landscape
A direct head-to-head comparison between Lalioside and the well-established neurotrophin, Nerve Growth Factor (NGF), in promoting neuronal differentiation is not feasible based on current scientific literature. While NGF is a cornerstone of neuroscience research with a vast body of data supporting its role in neuronal growth and survival, this compound remains largely uncharacterized in this context. This guide presents the available information on both compounds, highlighting the significant knowledge gap for this compound and providing a comprehensive overview of NGF as a benchmark.
There is a notable lack of published research investigating the effects of this compound on neuronal differentiation. The compound and its derivatives, such as this compound A, are typically classified as steroidal saponins. Saponins as a class have been studied for a variety of biological activities, including anti-inflammatory, antitumor, and antimicrobial effects. However, specific data linking this compound to neurotrophic or neuritogenic processes is absent from the current scientific record.
In contrast, Nerve Growth Factor (NGF) is a well-characterized protein essential for the differentiation, survival, and maintenance of sympathetic and sensory neurons. Its mechanism of action and effects on neuronal cells have been extensively documented for decades.
Benchmark Profile: Nerve Growth Factor (NGF)
NGF is the prototypical member of the neurotrophin family. Its primary role is to ensure the survival and differentiation of specific neuronal populations during development and to maintain their function throughout life.
Mechanism of Action
NGF initiates its effects by binding to the high-affinity Tropomyosin receptor kinase A (TrkA). This binding event triggers the dimerization and autophosphorylation of the receptor, activating a cascade of intracellular signaling pathways. Key pathways involved in neuronal differentiation include:
-
Ras/MAPK Pathway: This cascade is crucial for promoting neurite outgrowth and the expression of neuronal-specific genes.
-
PI3K/Akt Pathway: This pathway is primarily involved in promoting cell survival and growth.
-
PLCγ Pathway: Activation of this pathway leads to the modulation of intracellular calcium levels and the activation of Protein Kinase C (PKC), influencing various cellular processes including neurite extension.
Quantitative Data on NGF-Induced Neuronal Differentiation
The most common model system for studying NGF-induced differentiation is the rat pheochromocytoma cell line, PC12. Upon treatment with NGF, these cells cease proliferation and extend neurites, acquiring a phenotype similar to sympathetic neurons.[1]
| Parameter | Condition | Result | Reference |
| Neurite Outgrowth | PC12 cells + 50 ng/mL NGF | Significant increase in percentage of neurite-bearing cells by Day 3, further extension by Day 7. | [2] |
| Receptor Activation | Sympathetic neurons + NGF | Induces sustained, long-term activation of the TrkA receptor. | [3] |
| Gene Expression | PC12 cells + NGF | Upregulation of growth-associated genes and neuronal markers (e.g., β-III tubulin, MAP2). | [3] |
| Cell Cycle | PC12 cells + NGF | Induction of cell cycle inhibitors like p21, leading to growth arrest. | [4] |
Experimental Protocols
PC12 Cell Neuronal Differentiation Assay
This protocol is a standard method to assess the neuritogenic potential of a compound like NGF.
-
Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded onto collagen-coated plates at a density of 1 x 10^4 cells/cm².
-
Treatment: The following day, the culture medium is replaced with a low-serum medium (e.g., 1% horse serum). The test compound (e.g., 50 ng/mL NGF) is added.
-
Incubation: Cells are incubated for a period ranging from 2 to 7 days. The medium is changed every 2-3 days with fresh compound.
-
Analysis: Neurite outgrowth is quantified. A cell is considered differentiated if it possesses at least one neurite that is equal to or longer than the diameter of the cell body. The percentage of differentiated cells is determined by counting at least 100 cells in multiple random fields.
Conclusion
The comparison between this compound and NGF for neuronal differentiation is currently one-sided. NGF is a potent, well-understood inducer of neuronal differentiation with a wealth of supporting data and established protocols. This compound, on the other hand, is an unknown quantity in this field. While other natural compounds, such as certain flavonoids and terpenoids, have shown neuroprotective or even neurotrophic properties, there is no evidence to suggest this compound shares these activities.[5][6]
For researchers in drug development, NGF and its signaling pathways remain a primary focus for therapeutic strategies aimed at nerve regeneration and neuroprotection. Future studies would be required to isolate this compound, characterize its biological activities, and specifically test its effects on neuronal cell lines like PC12 to determine if any comparison with NGF is warranted. Until such data becomes available, NGF remains the gold standard.
References
Assessing the Specificity of Lalioside's Biological Effects: A Comparative Guide and Framework for Future Research
For Researchers, Scientists, and Drug Development Professionals
Abstract: The exploration of novel natural products for therapeutic applications is a cornerstone of drug discovery. Lalioside, a glycosidic compound, has been identified, yet its biological activities and specificity remain uncharacterized in publicly available scientific literature. This guide addresses this critical knowledge gap by providing a comprehensive framework for assessing the biological effects and specificity of this compound. In the absence of experimental data for this compound, this document outlines the requisite experimental workflows, data presentation templates, and potential signaling pathways for investigation. This guide serves as a foundational roadmap for researchers initiating studies on this compound, enabling a systematic and rigorous evaluation of its therapeutic potential.
Current State of Knowledge on this compound
A thorough review of scientific databases and literature reveals a significant absence of studies detailing the biological effects of this compound. While its chemical structure is known, there is no published data on its mechanism of action, cellular targets, or its specificity compared to other compounds. This lack of information precludes a direct comparative analysis with existing molecules. Therefore, this guide will focus on establishing a clear and comprehensive research plan for the initial characterization of this compound's bioactivity and specificity.
Proposed Experimental Workflow for Characterizing this compound's Biological Activity
To systematically assess the biological effects of a novel compound like this compound, a tiered experimental approach is recommended. This workflow begins with broad screening assays and progresses to more specific mechanistic studies.
Caption: Proposed experimental workflow for the characterization of this compound.
Detailed Experimental Protocols
Phase 1: Initial Screening
-
Objective: To determine if this compound exhibits any general biological activity and to gain initial insights into its potential target class.
-
Protocol 1: Cell Viability Assays
-
Cell Lines: A panel of diverse human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293) should be used.
-
Treatment: Cells are seeded in 96-well plates and treated with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours.
-
Assay: Cell viability is assessed using an MTT or resazurin-based assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each cell line.
-
-
Protocol 2: Broad Target Class Screening
-
Assay Panels: Commercially available screening panels for major drug target classes (e.g., kinases, G-protein coupled receptors, ion channels) are utilized.
-
Procedure: this compound is tested at one or two standard concentrations (e.g., 1 µM and 10 µM) against the panel targets.
-
Data Analysis: The percent inhibition or activation for each target is determined. Hits are identified based on a predefined threshold (e.g., >50% inhibition).
-
Phase 2: Target Identification and Validation
-
Objective: To identify the specific molecular target(s) of this compound.
-
Protocol 3: Affinity Chromatography
-
Probe Synthesis: this compound is immobilized on a solid support (e.g., sepharose beads).
-
Protein Binding: The this compound-beads are incubated with cell lysate.
-
Elution and Identification: Proteins that bind to this compound are eluted and identified using mass spectrometry.
-
-
Protocol 4: Target Validation with siRNA
-
Gene Silencing: The expression of the candidate target protein is knocked down in a responsive cell line using siRNA.
-
This compound Treatment: The siRNA-treated cells are then exposed to this compound.
-
Analysis: The effect of this compound on the cells with reduced target expression is compared to control cells. A diminished response in the siRNA-treated cells validates the target.
-
Phase 3: Specificity and Mechanism of Action
-
Objective: To confirm the direct interaction of this compound with its validated target, assess its selectivity, and elucidate the downstream signaling pathways.
-
Protocol 5: In Vitro Binding Assays
-
Assay: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are used to measure the direct binding affinity (KD) of this compound to the purified target protein.
-
-
Protocol 6: Signaling Pathway Analysis
-
Cell Treatment: Responsive cells are treated with this compound for various time points.
-
Lysate Analysis: Cell lysates are analyzed by Western blotting using antibodies against key proteins in suspected signaling pathways (e.g., MAPK, PI3K/Akt pathways).
-
Reporter Assays: Cells transfected with pathway-specific reporter constructs (e.g., NF-κB or AP-1 luciferase reporters) are treated with this compound to quantify pathway activation or inhibition.
-
Data Presentation for Comparative Analysis
To facilitate a clear comparison of this compound's effects with other compounds, all quantitative data should be presented in a structured tabular format.
Table 1: Hypothetical Cytotoxicity Profile of this compound and Comparator Compounds
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | Data to be determined |
| This compound | A549 | Data to be determined |
| This compound | HCT116 | Data to be determined |
| This compound | HEK293 | Data to be determined |
| Comparator A | MCF-7 | Known Value |
| Comparator B | MCF-7 | Known Value |
Table 2: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | This compound (% Inhibition @ 10 µM) | Comparator A (% Inhibition @ 10 µM) |
| Target Kinase X | Data to be determined | Known Value |
| Off-Target Kinase Y | Data to be determined | Known Value |
| Off-Target Kinase Z | Data to be determined | Known Value |
Potential Signaling Pathway Involvement
Based on the structures of other known natural product glycosides, this compound could potentially modulate common signaling pathways involved in cell survival, proliferation, and inflammation. A hypothetical signaling pathway is presented below.
Caption: A hypothetical PI3K/Akt signaling pathway potentially inhibited by this compound.
Conclusion
While the biological specificity of this compound is currently unknown, the experimental framework presented in this guide provides a clear and robust strategy for its characterization. By following a systematic approach of screening, target identification, and mechanistic studies, researchers can effectively elucidate the biological activities of this compound and assess its potential as a novel therapeutic agent. The standardized data presentation formats will enable objective comparisons with other compounds as data becomes available. This guide is intended to catalyze and standardize future research efforts into the biological effects of this compound.
Replicating Key Experiments on Lalioside's Neurogenic Potential: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Lalioside's neurogenic potential, referencing key experimental data and methodologies. It further contextualizes this compound's performance by comparing it with other established neurogenic compounds.
Introduction to this compound and its Neurogenic Properties
This compound, a natural glycoside identified as a triterpenoid saponin, has been isolated from the flowers of Lawsonia inermis (henna). Preliminary research has highlighted its potential as a potent accelerator of neurite outgrowth, a critical process in neuronal development and regeneration. A key study by Oda et al. (2016) demonstrated this neurogenic activity, laying the groundwork for further investigation into its mechanisms of action and therapeutic applications. This guide aims to provide a framework for replicating and expanding upon these initial findings by presenting relevant experimental protocols and comparative data.
Comparative Analysis of Neurogenic Compounds
To objectively evaluate the neurogenic potential of this compound, it is essential to compare its activity with other well-characterized compounds known to promote neurite outgrowth and neurogenesis. The following table summarizes the quantitative data from studies on prominent alternative neurogenic agents.
| Compound Class | Compound | Cell Line | Concentration | Observed Effect | Reference |
| Triterpenoid Saponins | Ginsenoside Rg1 | Hippocampal Progenitor Cells | 10 µM | Increased proliferation | [1] |
| Ezoukoginoside C | Primary Cortical Neurons | 10 µM | Restoration of axonal outgrowth after Aβ₂₅₋₃₅-induced degeneration | [2] | |
| Flavonoids | Epigallocatechin-3-gallate (EGCG) | PC12 Cells | 20 µM | Induced neurite outgrowth | [3] |
| Isorhamnetin-3-O-glucoside | PC12 Cells | 1-3 µM | Significant promotion of neurite outgrowth in the presence of NGF | [4] | |
| Hormones | Melatonin | Aged Mouse Brain | 10 mg/kg/day (in vivo) | Improved hippocampal neurogenesis | [5] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for in vitro neurite outgrowth assays, which are fundamental for assessing the neurogenic potential of compounds like this compound.
PC12 Cell Neurite Outgrowth Assay
The PC12 cell line, derived from a rat adrenal pheochromocytoma, is a well-established model for studying neuronal differentiation and neurite outgrowth upon stimulation with nerve growth factor (NGF).
Materials:
-
PC12 cells
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Nerve Growth Factor (NGF)
-
This compound or other test compounds
-
Poly-L-lysine
-
6-well plates
-
Microscope with imaging capabilities
-
Image analysis software
Procedure:
-
Cell Seeding: Coat 6-well plates with poly-L-lysine. Seed PC12 cells at a density of 1 x 10⁵ cells/well in DMEM supplemented with 10% HS and 5% FBS.
-
Cell Culture: Incubate the cells at 37°C in a 5% CO₂ humidified atmosphere for 24 hours.
-
Compound Treatment: After 24 hours, replace the medium with a low-serum medium (e.g., 1% HS). Add NGF to a final concentration of 50 ng/mL. Add this compound or other test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (NGF alone).
-
Incubation: Incubate the cells for 48-72 hours.
-
Imaging: Capture images of the cells using a phase-contrast microscope.
-
Quantification: Analyze the images using software to determine the percentage of neurite-bearing cells (cells with neurites at least twice the length of the cell body diameter) and the average neurite length.
SH-SY5Y Cell Neurogenesis Assay
The SH-SY5Y human neuroblastoma cell line is another widely used model for studying neurogenesis and the effects of compounds on neuronal differentiation.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Retinoic Acid (RA)
-
Brain-Derived Neurotrophic Factor (BDNF)
-
This compound or other test compounds
-
Poly-D-lysine
-
24-well plates
-
Immunofluorescence reagents (e.g., anti-β-III-tubulin antibody, DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Coat 24-well plates with poly-D-lysine. Seed SH-SY5Y cells at a density of 5 x 10⁴ cells/well in DMEM/F12 with 10% FBS.
-
Differentiation Induction: After 24 hours, replace the medium with a low-serum medium (1% FBS) containing 10 µM Retinoic Acid to induce differentiation.
-
Compound Treatment: After 3-4 days of RA treatment, replace the medium with a serum-free medium containing BDNF (50 ng/mL) and the test compound (this compound or alternatives) at desired concentrations.
-
Incubation: Continue incubation for another 3-4 days.
-
Immunofluorescence Staining: Fix the cells and perform immunofluorescence staining for neuronal markers such as β-III-tubulin to visualize neurites. Use DAPI to counterstain the nuclei.
-
Analysis: Acquire images using a fluorescence microscope and analyze neurite length, branching, and the number of differentiated neurons.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Oleanane-Type Triterpene Saponins from the Leaves of Eleutherococcus senticosus in an Axonal Outgrowth Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neurite Outgrowth-Promoting Compounds from the Petals of Paeonia lactiflora in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronic Treatment with Melatonin Improves Hippocampal Neurogenesis in the Aged Brain and Under Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Lalioside: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Lalioside (CAS No. 116964-03-5). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on its chemical classification as a phenolic glycoside and acetophenone glucoside, with potential characteristics of a triterpenoid saponin. Professionals handling this compound must exercise caution and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
I. Understanding the Compound: Chemical Properties of this compound
Quantitative Data Summary
Since specific quantitative data for this compound is unavailable, the following table includes information for related compounds to provide a basis for risk assessment.
| Property | This compound (CAS: 116964-03-5) | Acetophenone (CAS: 98-86-2) | Phenol (CAS: 108-95-2) |
| Molecular Formula | C₁₄H₁₈O₁₀ | C₈H₈O | C₆H₆O |
| Molecular Weight | 346.29 g/mol | 120.15 g/mol | 94.11 g/mol |
| Physical State | Solid (Assumed) | Liquid | Solid |
| Boiling Point | Data not available | 202 °C (40.9 °F) | 181.7 °C (359.1 °F) |
| Melting Point | Data not available | 19-20 °C (66-68 °F) | 40.5 °C (104.9 °F) |
| Solubility in Water | Data not available | 5.5 g/L | 83 g/L at 20 °C |
| Toxicity | Data not available | LD50 Oral (rat): 815 mg/kg | LD50 Oral (rat): 317 mg/kg |
| Environmental Hazards | Data not available | Harmful to aquatic life. | Toxic to aquatic life with long-lasting effects. |
II. Experimental Protocols: Safe Handling and Disposal Procedures
The following step-by-step guidance outlines the recommended procedures for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
2. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, kimwipes), in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: "Empty" containers that held this compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
3. Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," its CAS number (116964-03-5), and the approximate concentration and quantity.
4. Storage:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Follow institutional guidelines for satellite accumulation of hazardous waste.
5. Disposal:
-
Do not dispose of this compound down the drain. Due to its phenolic structure, it is potentially harmful to aquatic organisms.
-
Arrange for disposal through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.
6. Spill Management:
-
In case of a spill, evacuate the area and prevent others from entering.
-
For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.
-
For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.
-
For large spills, contact your institution's EH&S department immediately.
III. Visual Guidance: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended for guidance purposes only and is based on the known chemical properties of related compounds. A comprehensive risk assessment should be conducted by qualified personnel before handling and disposing of this compound. Always consult your institution's specific safety and disposal protocols and comply with all applicable regulations.
Personal protective equipment for handling Lalioside
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Lalioside. Given the absence of a specific Safety Data Sheet (SDS), a precautionary approach is advised, treating this compound as a potentially hazardous glycoside.
Potential Hazards of Glycosides
Glycosides as a class of compounds exhibit a wide range of biological activities. While some are benign, others can be toxic. For instance, cardiac glycosides found in plants like foxglove (Digitalis purpurea) can cause severe poisoning with symptoms including nausea, headache, skin irritation, and in severe cases, cardiac and kidney problems[1]. Some glycosides may also contain toxic components like cyanide[2][3]. Therefore, it is prudent to handle this compound with care to minimize exposure.
Personal Protective Equipment (PPE)
The following table outlines the recommended personal protective equipment (PPE) for handling this compound in a laboratory setting.
| Body Part | PPE Recommendation | Rationale |
| Hands | Double-gloving with nitrile gloves is recommended. | To provide a robust barrier against skin contact. |
| Eyes | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or aerosols. |
| Body | A fully buttoned laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | A properly fitted N95 respirator or higher, especially when handling powders or creating aerosols. | To prevent inhalation of airborne particles. |
| Feet | Closed-toe shoes. | To protect feet from spills. |
Handling and Storage
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store this compound in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed when not in use.
Emergency Procedures
In the event of an exposure or spill, follow these immediate procedures.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing[4][5]. If irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open[5][6][7]. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air at once[4]. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Spill Response Workflow
The following diagram outlines the procedural steps for responding to a this compound spill.
Caption: Workflow for responding to a chemical spill of this compound.
Disposal Plan
-
Waste Characterization: All waste contaminated with this compound, including absorbent materials, used PPE, and empty containers, should be treated as hazardous chemical waste.
-
Collection: Collect all this compound waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.
References
- 1. Foxglove and Other Poisonous Plants - Woodland Trust [woodlandtrust.org.uk]
- 2. Moringa oleifera: An Updated Comprehensive Review of Its Pharmacological Activities, Ethnomedicinal, Phytopharmaceutical Formulation, Clinical, Phytochemical, and Toxicological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanide poisoning - Wikipedia [en.wikipedia.org]
- 4. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 7. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
